IRAK inhibitor 6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSRUVXPODZKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659160 | |
| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042672-97-8 | |
| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of IRAK Inhibitor 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical upstream kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), positioning it as a key regulator of the innate immune response. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases, as well as certain cancers. IRAK inhibitor 6 is a selective small molecule inhibitor of IRAK4, demonstrating potential as a therapeutic agent by attenuating the downstream inflammatory signaling. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
The IRAK4 Signaling Pathway and Point of Intervention
The canonical TLR/IL-1R signaling pathway is initiated upon ligand binding, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits IRAK4, forming a supramolecular signaling complex known as the Myddosome.[1] Within this complex, IRAK4, considered the "master IRAK," phosphorylates and activates IRAK1.[2][3] Activated IRAK1 then dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] The culmination of this signaling is the transcription and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[4][6]
This compound exerts its effect by selectively binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation and subsequent activation of IRAK1.[7][8] This targeted inhibition effectively halts the downstream signaling cascade, leading to a significant reduction in the production of key pro-inflammatory mediators.[6]
References
- 1. Phospho-IRAK1 (Thr387) Polyclonal Antibody (PA5-105184) [thermofisher.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Phospho-IRAK1 (Thr387) Polyclonal Antibody (BS-3194R) [thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of IRAK enzymes as a therapeutic strategy against SARS-CoV-2 induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]
The IRAK4 Signaling Pathway: A Technical Guide to a Key Inflammatory Axis and its Inhibition by IRAK Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway, a critical component of the innate immune system. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This document focuses on the mechanism of the pathway and its inhibition, with a specific reference to IRAK Inhibitor 6, a selective small molecule inhibitor of IRAK4. Due to the limited publicly available data for this compound, this guide also incorporates data from other well-characterized IRAK4 inhibitors to provide a broader context for researchers.
The Core Signaling Pathway
The IRAK4 signaling cascade is initiated by the activation of Toll-like Receptors (TLRs) and Interleukin-1 Receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, forming a complex known as the Myddosome.[1][2] IRAK4, a serine/threonine kinase, is the master regulator of this complex.[3]
Activated IRAK4 phosphorylates IRAK1, leading to its activation and subsequent autophosphorylation.[1][2] This hyperphosphorylated IRAK1 then dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2] The activation of TRAF6 triggers downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] The culmination of this signaling is the transcription and release of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[1][2]
// Define nodes with specific colors and font colors for contrast TLR_IL1R [label="TLR / IL-1R", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IRAK4 [label="IRAK4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1", fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_MAPK [label="NF-κB & MAPK\nPathways", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines (IL-6, TNF-α)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges to represent the signaling flow TLR_IL1R -> MyD88 [label="Ligand Binding", fontsize=8, fontcolor="#5F6368"]; MyD88 -> IRAK4 [label="Recruitment", fontsize=8, fontcolor="#5F6368"]; IRAK4 -> IRAK1 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; "this compound" -> IRAK4 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition", fontsize=8, fontcolor="#EA4335"]; IRAK1 -> TRAF6 [label="Activation", fontsize=8, fontcolor="#5F6368"]; TRAF6 -> NFkB_MAPK [label="Activation", fontsize=8, fontcolor="#5F6368"]; NFkB_MAPK -> Cytokines [label="Gene Transcription", fontsize=8, fontcolor="#5F6368"];
// Invisible edges for layout control {rank=same; TLR_IL1R; "this compound"} {rank=same; MyD88; IRAK4} } . Caption: The IRAK4 signaling pathway, initiated by TLR/IL-1R activation and leading to pro-inflammatory cytokine production. This compound selectively targets IRAK4.
Data Presentation: Inhibitor Potency and Selectivity
This compound has been identified as a selective inhibitor of IRAK4 with a reported half-maximal inhibitory concentration (IC50) of 0.16 μM in a cell-free assay.[5] Detailed public data on its broader kinase selectivity and cellular activity is limited. To provide a comparative landscape, the following tables summarize data for this compound alongside other well-documented IRAK4 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of IRAK4 Inhibitors
| Compound | IRAK4 IC50 (nM) | IRAK1 IC50 (nM) | TAK1 IC50 (nM) | Reference(s) |
| This compound | 160 | Not Reported | Not Reported | [5] |
| Zimlovisertib (PF-06650833) | 0.2 (cell-free) | >10,000 | >10,000 | [6][7] |
| Emavusertib (CA-4948) | 57 | Not Reported | Not Reported | [7] |
| AS2444697 | 21 | Not Reported | Not Reported | [7] |
| HS-243 | 20 | 24 | 500 | [8] |
Table 2: Cellular Activity of Representative IRAK4 Inhibitors
| Compound | Assay | Cell Type | Stimulus | IC50 (nM) | Reference(s) |
| Zimlovisertib (PF-06650833) | IL-6 Production | Human PBMCs | R848 | 2.4 | [6][7] |
| Zimlovisertib (PF-06650833) | TNF-α Production | Human Whole Blood | LPS | 21 | [6][7] |
| Emavusertib (CA-4948) | IL-6 Production | Human PBMCs | R848 | 13 | [7] |
| HS-243 | IL-6 Production | Human RA-FLS | LPS | ~100-1000 | [8] |
Experimental Protocols
This section outlines generalized methodologies for key experiments used to characterize IRAK4 inhibitors. These protocols are intended as a guide and may require optimization for specific experimental conditions.
In Vitro IRAK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compound (e.g., this compound)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Prepare a kinase/antibody mixture in kinase buffer and add 5 µL to each well.
-
Add 5 µL of the kinase tracer to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-IRAK1
This method is used to assess the effect of an IRAK4 inhibitor on the phosphorylation of its direct substrate, IRAK1, in a cellular context.
Materials:
-
Cell line (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IRAK1, anti-total-IRAK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., β-actin).
Quantitative PCR (qPCR) for Cytokine mRNA Expression
This technique quantifies the effect of an IRAK4 inhibitor on the gene expression of downstream cytokines.
Materials:
-
Treated cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IL6, TNF) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Isolate total RNA from cell lysates using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for each target gene.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel IRAK4 inhibitor.
// Define nodes with colors and font colors Start [label="Compound Synthesis\n/Acquisition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biochem_Assay [label="In Vitro Kinase Assay\n(e.g., LanthaScreen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="Kinase Selectivity\nProfiling", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Assay [label="Cellular Target Engagement\n(e.g., Western Blot for p-IRAK1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Functional_Assay [label="Cellular Functional Assay\n(e.g., Cytokine qPCR/ELISA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy Studies\n(e.g., Animal models of inflammation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Lead Optimization/\nCandidate Selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges Start -> Biochem_Assay [label="Primary Screen", fontsize=8, fontcolor="#5F6368"]; Biochem_Assay -> Selectivity [label="Determine IC50", fontsize=8, fontcolor="#5F6368"]; Selectivity -> Cellular_Assay [label="Assess Specificity", fontsize=8, fontcolor="#5F6368"]; Cellular_Assay -> Functional_Assay [label="Confirm Cellular Activity", fontsize=8, fontcolor="#5F6368"]; Functional_Assay -> In_Vivo [label="Evaluate Downstream Effects", fontsize=8, fontcolor="#5F6368"]; In_Vivo -> End [label="Assess Therapeutic Potential", fontsize=8, fontcolor="#5F6368"]; } . Caption: A generalized workflow for the preclinical characterization of an IRAK4 inhibitor, from initial screening to in vivo testing.
Conclusion
The IRAK4 signaling pathway represents a pivotal axis in the innate immune response, and its inhibition is a promising therapeutic strategy for a range of inflammatory and malignant disorders. While this compound is a known selective inhibitor of IRAK4, a comprehensive public dataset on its full biological activity is not yet available. By understanding the core pathway, utilizing robust experimental protocols, and drawing comparisons with other well-characterized inhibitors, researchers can effectively advance the development of novel IRAK4-targeted therapies. This guide provides a foundational framework for professionals engaged in this critical area of drug discovery.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. xcessbio.com [xcessbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IRAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of IRAK-4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK-4) has emerged as a critical node in innate immune signaling, making it a compelling therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and certain cancers. As a serine/threonine kinase, IRAK-4 is the master regulator in the signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its activation is a pivotal event that initiates a cascade leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, driving significant efforts in the discovery and development of small molecule inhibitors. This guide provides an in-depth technical overview of the IRAK-4 signaling pathway, methodologies for inhibitor evaluation, and a summary of key inhibitors in development.
The IRAK-4 Signaling Pathway
IRAK-4 functions as an essential upstream kinase in the MyD88-dependent signaling pathway, which is activated by most TLRs (except TLR3) and the IL-1R family. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited. IRAK-4 is then brought to this complex, where it autophosphorylates and subsequently phosphorylates IRAK-1 or IRAK-2. This phosphorylation event is crucial as it allows the IRAK proteins to dissociate from the receptor complex and interact with TRAF6 (TNF receptor-associated factor 6). This interaction leads to the activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, and IL-1β.[1][2][3]
Caption: The MyD88-dependent IRAK-4 signaling pathway.
Discovery and Screening of IRAK-4 Inhibitors
The development of IRAK-4 inhibitors follows a structured screening funnel designed to identify potent, selective, and pharmacologically active compounds. This process begins with high-throughput biochemical assays, progresses to cell-based assays to confirm target engagement and functional effects, and culminates in in vivo models to assess efficacy.
Caption: A typical drug discovery workflow for IRAK-4 inhibitors.
Key Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of IRAK-4 by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the direct inhibitory potency (IC50) of a compound on recombinant IRAK-4 enzyme.
Methodology:
-
Reagents & Materials:
-
Recombinant human IRAK-4 enzyme
-
Kinase Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP (at Km concentration for IRAK-4)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[4]
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96- or 384-well assay plates
-
-
Procedure:
-
Prepare the kinase reaction mixture by combining IRAK-4 enzyme and the chosen substrate in the kinase assay buffer.
-
Dispense the test compound dilutions into the assay plate. Add a DMSO-only control for 0% inhibition (high signal) and a control without enzyme for 100% inhibition (background).
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified duration (e.g., 45-60 minutes).[4][5]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the IRAK-4 activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement & Functional Assay (PBMC Cytokine Release)
This assay measures the ability of an inhibitor to block IRAK-4 signaling in a physiologically relevant cell type, primary human peripheral blood mononuclear cells (PBMCs), by quantifying the inhibition of inflammatory cytokine production.
Objective: To determine the cellular potency (IC50) of a compound by measuring its effect on TLR-mediated cytokine release.
Methodology:
-
Reagents & Materials:
-
Isolated human PBMCs
-
Complete cell culture medium (e.g., RPMI supplemented with 10% FCS)
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)[6]
-
Test compounds serially diluted in DMSO
-
ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-6)
-
96-well cell culture plates
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Plate the PBMCs at a predetermined density (e.g., 100,000 to 400,000 cells/well) in a 96-well plate.[7]
-
Add serial dilutions of the test compounds to the wells. Include a DMSO-only vehicle control. Pre-incubate the cells with the compounds for a set time (e.g., 60 minutes) at 37°C.[8]
-
Stimulate the cells by adding a TLR agonist (e.g., R848) to all wells except for the unstimulated control.
-
Incubate the plate for a duration sufficient for cytokine production (e.g., 5 to 24 hours) at 37°C in a CO2 incubator.[8][9]
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine release for each compound concentration compared to the stimulated vehicle control.
-
Determine the cellular IC50 value by plotting percent inhibition versus compound concentration, as described for the biochemical assay.
-
In Vivo Efficacy Model (Pristane-Induced Lupus in Mice)
This model is used to evaluate the therapeutic potential of IRAK-4 inhibitors in a systemic autoimmune disease context that mimics aspects of human lupus.
Objective: To assess the in vivo efficacy of an IRAK-4 inhibitor by measuring its impact on inflammatory markers and disease symptoms.
Methodology:
-
Animals & Reagents:
-
Female C57BL/6 mice
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
Test compound formulated for oral or other appropriate administration
-
Vehicle control
-
-
Procedure:
-
Induce lupus-like disease by administering a single intraperitoneal injection of Pristane to the mice.
-
After a period of disease development, randomize the animals into treatment and vehicle control groups.
-
Administer the IRAK-4 inhibitor and vehicle according to the planned dosing regimen (e.g., daily oral gavage) for a specified treatment period.
-
Monitor disease progression through various endpoints, which may include:
-
-
Data Analysis:
-
Compare the measured endpoints (e.g., spleen weight, cytokine levels) between the inhibitor-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A statistically significant reduction in disease markers in the treated group indicates in vivo efficacy.
-
Quantitative Data of Key IRAK-4 Inhibitors
Several IRAK-4 inhibitors have progressed through preclinical and clinical development. The table below summarizes publicly available potency data for some of the leading compounds.
| Compound Name (Alias) | Target | Biochemical IC50 (nM) | Cellular Potency (IC50, nM) | Assay Type |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2[12] | 2.4[13] | Human PBMC (TNFα release) |
| Emavusertib (CA-4948) | IRAK4, FLT3 | 57[14] | <250[8] | THP-1 cells (Cytokine release) |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55[15] | 86[16] | Human Whole Blood (IL-6 release) |
| BMS-986126 | IRAK4 | 5.3 | N/A | N/A |
| IRAK4-IN-1 | IRAK4 | 7 | N/A | N/A |
| Unnamed (Dana-Farber) | IRAK4 | 9[17] | N/A | N/A |
N/A: Data not publicly available in the searched resources.
Clinical Development Landscape
The therapeutic potential of IRAK-4 inhibition has led to the advancement of several molecules into clinical trials for various indications, ranging from rheumatoid arthritis and lupus to hematologic malignancies.[1][18]
| Compound Name (Alias) | Developer(s) | Selected Indications | Highest Development Phase |
| Zimlovisertib (PF-06650833) | Pfizer | Rheumatoid Arthritis, Lupus, Hidradenitis Suppurativa | Phase 2 |
| Emavusertib (CA-4948) | Curis / Aurigene | Hematologic Malignancies (AML, MDS, Lymphoma) | Phase 1/2 |
| Zabedosertib (BAY 1834845) | Bayer | Atopic Dermatitis, Hidradenitis Suppurativa | Phase 2 |
| KT-474 (Degrader) | Kymera / Sanofi | Atopic Dermatitis, Hidradenitis Suppurativa | Phase 2 |
Conclusion
IRAK-4 remains a highly attractive target for therapeutic intervention in a multitude of immune-mediated diseases. The discovery and development of potent and selective inhibitors have been enabled by a robust suite of biochemical and cellular assays that form a clear screening and optimization cascade. Several inhibitors, such as Zimlovisertib, Emavusertib, and Zabedosertib, have demonstrated promising preclinical activity and have advanced into clinical trials, highlighting the potential of this therapeutic strategy. Future research will likely focus on refining selectivity, exploring combination therapies, and identifying patient populations most likely to benefit from IRAK-4 inhibition.[19]
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. curis.com [curis.com]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IRAK4 is an immunological checkpoint in neuropsychiatric systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 17. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 18. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
An In-depth Technical Guide on IRAK4 Inhibition and TLR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Toll-like receptor (TLR) signaling pathway is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. A critical node in this pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that acts as a master regulator of downstream signaling. Upon activation of TLRs (with the exception of TLR3) and IL-1 receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it phosphorylates IRAK1. This phosphorylation event triggers a cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[1][2][3]
Given its pivotal role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases. The development of small molecule inhibitors that selectively target the kinase activity of IRAK4 offers a promising strategy to modulate excessive inflammation. This guide provides a technical overview of the interplay between IRAK4 and TLR signaling, focusing on the mechanism and effects of selective IRAK4 inhibitors.
While this guide will reference "IRAK inhibitor 6," a known selective IRAK4 inhibitor, it will primarily utilize data from the extensively characterized clinical-stage inhibitor PF-06650833 (Zimlovisertib) to provide a comprehensive and data-rich illustration of the impact of selective IRAK4 inhibition.[4][5] This approach allows for a more in-depth analysis of the quantitative effects and experimental considerations relevant to researchers in this field.
TLR Signaling and the Role of IRAK4
The TLR signaling cascade is initiated by the binding of a specific PAMP to its corresponding TLR. This leads to the recruitment of adaptor proteins, primarily MyD88 for most TLRs. MyD88 then recruits IRAK4, which, through its kinase activity, phosphorylates IRAK1. Phosphorylated IRAK1 subsequently interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream kinases like TAK1, and ultimately the IKK complex and MAP kinases. This signaling culminates in the nuclear translocation of transcription factors and the expression of inflammatory genes.
Signaling Pathway Diagram
Figure 1. Simplified TLR4 signaling pathway leading to inflammatory gene transcription.
Mechanism of IRAK4 Inhibition
Selective IRAK4 inhibitors are typically small molecules that bind to the ATP-binding pocket of the IRAK4 kinase domain. This competitive inhibition prevents IRAK4 from phosphorylating its primary substrate, IRAK1, thereby halting the downstream signaling cascade. The scaffolding function of IRAK4 may remain intact, but the crucial kinase-mediated signal amplification is blocked.
IRAK4 Inhibition Diagram
Figure 2. Mechanism of action of a selective IRAK4 inhibitor.
Quantitative Data on IRAK4 Inhibitors
The efficacy and selectivity of an IRAK4 inhibitor are determined by its inhibitory concentration (IC50) against IRAK4 and other kinases, as well as its ability to suppress cytokine production in cellular assays.
Table 1: Kinase Inhibitory Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. IRAK1 | Reference |
| This compound | IRAK4 | 160 | Not specified | [6] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 (cell-free) | ~7,000-fold | [4] |
| IRAK1 | >1,000 | [4] |
Table 2: Cellular Activity on Cytokine Production
| Compound | Cell Type | Stimulus | Cytokine Inhibited | IC50 (nM) | Reference |
| PF-06650833 (Zimlovisertib) | Human PBMCs | R848 (TLR7/8 agonist) | TNF | 2.4 | [4] |
| Human Whole Blood | R848 | TNF | 8.8 | [4] | |
| RA Synovial Fibroblasts | Poly(I:C) (TLR3) | IL-6 | Substantial reduction at 100 nM | [4] | |
| RA Synovial Fibroblasts | LPS (TLR4) | IL-6 | Substantial reduction at 100 nM | [4] | |
| RA Synovial Fibroblasts | IL-1β | IL-6 | No significant inhibition | [4] | |
| RA Synovial Fibroblasts | IL-1β | MMP-3 | Substantial reduction at 100 nM | [4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for evaluating the efficacy and mechanism of action of IRAK4 inhibitors.
In Vitro IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of inhibitors to IRAK4.
Materials:
-
Recombinant IRAK4 enzyme
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound)
-
384-well plate
Procedure:
-
Prepare Reagents:
-
Prepare a 1X Kinase Buffer A solution.
-
Serially dilute the test inhibitor in 1X Kinase Buffer A at 4X the final desired concentration.
-
Prepare a 4X Kinase/Antibody solution by diluting the IRAK4 enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 4X Tracer solution by diluting Kinase Tracer 236 in 1X Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the serially diluted inhibitor to the wells of the 384-well plate.
-
Add 5 µL of the 4X Kinase/Antibody solution to each well.
-
Mix and incubate for 20-30 minutes at room temperature.
-
Add 10 µL of the 4X Tracer solution to each well to initiate the reaction.
-
-
Incubation and Reading:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Cytokine Inhibition Assay using Human PBMCs
This protocol details the measurement of inhibitor effects on cytokine production in primary human immune cells.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
TLR agonist (e.g., 100 ng/mL LPS for TLR4, or 1 µg/mL R848 for TLR7/8)
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plate
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Plating:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium and plate at a density of 2 x 10^5 cells/well in a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the IRAK4 inhibitor in complete RPMI medium.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Add the TLR agonist to the wells to stimulate cytokine production. Include vehicle-only and unstimulated controls.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.
-
Western Blot for IRAK1 Phosphorylation
This protocol is used to directly assess the inhibitor's effect on the phosphorylation of IRAK4's immediate substrate, IRAK1.
Materials:
-
THP-1 cells (or other suitable cell line)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Plate THP-1 cells and allow them to adhere.
-
Pre-treat cells with the IRAK4 inhibitor or vehicle for 1 hour.
-
Stimulate cells with a TLR agonist (e.g., 100 ng/mL LPS) for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated IRAK1 to total IRAK1.
-
Experimental Workflow Diagram
Figure 3. General experimental workflow for evaluating IRAK4 inhibitors in cell-based assays.
Conclusion
The inhibition of IRAK4 presents a compelling therapeutic strategy for mitigating the inflammatory responses driven by TLR and IL-1R signaling. This guide has provided a foundational overview of the TLR-IRAK4 axis, the mechanism of selective IRAK4 inhibitors, and detailed protocols for their evaluation. By utilizing well-characterized compounds like PF-06650833 (Zimlovisertib) as benchmarks, researchers can effectively probe the intricacies of this signaling pathway and advance the development of novel anti-inflammatory therapeutics. The provided quantitative data and experimental workflows serve as a valuable resource for scientists and drug development professionals dedicated to targeting IRAK4 in human disease.
References
- 1. Zimlovisertib - Immunomart [immunomart.org]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zimlovisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
An In-depth Technical Guide: The Impact of IRAK Inhibitor 6 on Cytokine Production
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IRAK inhibitor 6, its mechanism of action, and its anticipated effects on pro-inflammatory cytokine production. The document details the underlying signaling pathways, presents available quantitative data, and outlines relevant experimental protocols for researchers in immunology and drug discovery.
Introduction: The IRAK Family in Innate Immunity
The Interleukin-1 Receptor-Associated Kinase (IRAK) family, comprising the serine/threonine kinases IRAK1, IRAK2, IRAK4, and the pseudokinase IRAK3 (IRAK-M), are central players in innate immune signaling.[1][2] They are essential for transducing signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), which are critical for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4]
Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK family members to form a signaling complex known as the Myddosome.[3] This initiates a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK.[4][5] The ultimate result is the robust transcriptional upregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), which drive inflammatory responses.[2][6]
IRAK4: The Master Regulator of the Myddosome
Within the IRAK family, IRAK4 holds a unique and indispensable position at the apex of the signaling cascade. It is the first kinase recruited to the receptor complex by MyD88.[3] The primary role of IRAK4 is to phosphorylate and activate IRAK1, which then dissociates from the complex to interact with downstream effectors like TNF receptor-associated factor 6 (TRAF6).[2] This leads to the activation of NF-κB and MAPK pathways.[2][5] While IRAK4's kinase activity is crucial in murine models, its scaffolding function is also essential in human cells, highlighting its dual importance in propagating the inflammatory signal.[3][7] Given its critical upstream role, IRAK4 has become a significant therapeutic target for controlling inflammation.[6]
This compound: A Selective IRAK4 Antagonist
This compound is a small molecule identified as a selective inhibitor of IRAK4.[8][9] Its primary mechanism of action is to bind to the ATP-binding site of IRAK4, preventing the phosphorylation and activation of its downstream substrates, thereby blocking the entire signaling cascade.[6]
The inhibitory potency of this compound has been quantified, providing a key metric for its biochemical activity. This data is crucial for designing in vitro and in vivo experiments.
| Inhibitor Name | Target | IC50 | CAS Number |
| This compound | IRAK4 | 160 nM | 1042672-97-8 |
| Data sourced from Cayman Chemical and MedchemExpress.[10][11] |
By blocking IRAK4, this compound is expected to potently suppress the production of cytokines dependent on the TLR/IL-1R signaling pathway. While specific data for "this compound" is limited in the public domain, studies on other selective IRAK4 inhibitors demonstrate the expected therapeutic effect. For example, inhibition of IRAK4 in human bronchial epithelial cells has been shown to attenuate the release of key pro-inflammatory chemokines.
The table below presents data from other IRAK4 inhibitors (PFE series) to illustrate the typical effects on cytokine release following stimulation with IL-1β.
| Cell Type | Cytokine | Inhibitor | EC50 (nM) | Max Inhibition (at 10µM) |
| Beas-2B | CXCL8 (IL-8) | PFE1 | 46 ± 0.9 | 17.5% ± 0.9% |
| PFE2 | 52.1 ± 1.1 | 61.8% ± 11.5% | ||
| PFE3 | 165 ± 31 | 100% ± 3.4% | ||
| IL-6 | PFE1 | 34.9 ± 0.9 | 73.9% ± 13.0% | |
| PFE2 | 23.4 ± 0.4 | 83.4% ± 11.3% | ||
| PFE3 | 89.4 ± 33 | 74.9% ± 9.4% | ||
| Primary HBEC | CXCL8 (IL-8) | PFE1 | 14.1 ± 11.0 | 77.6% ± 1.0% |
| PFE2 | 63.9 ± 47.3 | 71.1% ± 2.4% | ||
| PFE3 | 120 ± 79.0 | 70.9% ± 1.4% | ||
| IL-6 | PFE1 | 123 ± 98 | 78.7% ± 3.8% | |
| PFE2 | 701 ± 68 | 65.0% ± 5.2% | ||
| PFE3 | 58.4 ± 29 | 39.4% ± 10.6% | ||
| This table summarizes the effects of IRAK4 inhibitors PFE1, PFE2, and PFE3 on cytokine release from IL-1β stimulated human bronchial epithelial cells (Beas-2B and primary HBEC), demonstrating the potential of IRAK4 inhibition as an anti-inflammatory strategy.[12] |
Visualizing the Mechanism of Action
The following diagram illustrates the TLR/IL-1R signaling cascade and highlights the specific point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. rupress.org [rupress.org]
- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The kinase activities of interleukin-1 receptor associated kinase (IRAK)-1 and 4 are redundant in the control of inflammatory cytokine expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
Application Notes and Protocols for IRAK Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and handling of IRAK Inhibitor 6, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). The provided protocols and guidelines are intended to ensure optimal performance and reproducibility in research applications.
Introduction
This compound is a small molecule inhibitor targeting IRAK-4, a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] By inhibiting IRAK-4, this compound effectively blocks the downstream activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the production of pro-inflammatory cytokines.[4][5][6] Its selective action makes it a valuable tool for studying inflammatory and autoimmune diseases.
Chemical Properties:
-
CAS Number: 1042672-97-8[1]
IRAK-4 Signaling Pathway
IRAK-4 plays a pivotal role in the innate immune response. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK-4, which in turn phosphorylates and activates IRAK-1.[7][8] Activated IRAK-1 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction triggers a signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of inflammatory genes.[7][9]
Caption: IRAK-4 signaling cascade and the inhibitory action of this compound.
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Solubility can vary slightly between batches and is significantly affected by the purity of the DMSO.
Key Recommendations:
-
Always use fresh, anhydrous (hygroscopic) DMSO to achieve maximum solubility.[1][3]
-
Ultrasonication may be required to fully dissolve the compound.[1]
Quantitative Solubility Data:
| Data Source | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 8.33 mg/mL | 21.01 mM | Requires ultrasonic assistance. |
| Selleck Chemicals | 7 mg/mL | 17.65 mM | Use fresh, moisture-free DMSO. |
| Cayman Chemical | - | 10 mM | - |
Experimental Protocols
Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Workflow Diagram:
Caption: Workflow for preparing and storing this compound stock solutions.
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.965 mg of the compound (Molecular Weight = 396.46).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for short intervals until the solution is clear.[1]
-
Verification: Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[5]
Storage and Stability
Proper storage is critical to maintain the biological activity of this compound.
-
Solid Form: The lyophilized powder should be stored at -20°C, desiccated. In this form, it is stable for up to 3 years.[1][5]
-
Stock Solution in DMSO: Store aliquots of the stock solution at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] Once thawed for use, it is recommended to use the aliquot within 3 months.[5] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Procedure:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
-
Important: It is crucial to consider the final concentration of DMSO in the working solution, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays.
-
Gently mix the working solution before adding it to the experimental setup.
Disclaimer
This product is for research use only and is not intended for human or veterinary use.[4] The information provided in these application notes is for reference only. Researchers should optimize protocols for their specific applications and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. shellchemtech.com [shellchemtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK Inhibitor Cell-Based Assays
These application notes provide a detailed protocol for a cell-based assay to determine the potency of IRAK inhibitors, focusing on the well-characterized Toll-like receptor (TLR)-mediated downstream signaling. The protocol describes the use of lipopolysaccharide (LPS) to stimulate TLR4 in human monocytic THP-1 cells, leading to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). The inhibitory effect of compounds on this pathway is quantified by measuring the reduction in IL-6 levels.
Introduction
Interleukin-1 receptor-associated kinases (IRAKs) are crucial serine/threonine kinases that play a central role in the signal transduction of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][2][3] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[1][4][5][6] Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[1][4][5] This results in the production of various pro-inflammatory cytokines, including IL-6 and TNF-α.[7][8] Dysregulation of the IRAK signaling pathway is implicated in various inflammatory and autoimmune diseases, making IRAK inhibitors a promising therapeutic strategy.[3][9]
This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of IRAK inhibitors by measuring their ability to block LPS-induced IL-6 production in THP-1 cells.
Signaling Pathway
The activation of TLR4 by LPS initiates a MyD88-dependent signaling cascade. MyD88 recruits IRAK4, which then activates IRAK1. This leads to the formation of a complex with TRAF6, ultimately resulting in the activation of NF-κB and the transcription of pro-inflammatory cytokine genes.
Caption: MyD88-dependent TLR4 signaling pathway leading to pro-inflammatory gene expression.
Experimental Workflow
The experimental workflow involves seeding THP-1 cells, pre-incubating them with the IRAK inhibitor, stimulating with LPS, and then measuring the secreted IL-6 levels using an ELISA.
Caption: Workflow for the IRAK inhibitor cell-based assay.
Data Presentation
The potency of IRAK inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for known IRAK inhibitors in various cell-based assays.
| Compound Name | Target | Cell Type | Assay Readout | IC50 (nM) | Reference |
| Zimlovisertib (PF-06650833) | IRAK4 | Cell-based | - | 0.2 | [10][11][12][13] |
| Zimlovisertib (PF-06650833) | IRAK4 | PBMC | - | 2.4 | [10][13] |
| IRAK inhibitor 6 | IRAK4 | - | - | 160 | [14] |
| IRAK-1-4 Inhibitor I | IRAK1/4 | - | - | 200 (IRAK1), 300 (IRAK4) | [13] |
| JH-X-119-01 | IRAK1 | - | - | 9 | [13] |
| Zabedosertib (BAY 1834845) | IRAK4 | - | - | 3.55 | [13] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human monocytic cell line (THP-1).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Agent (optional): Phorbol 12-myristate 13-acetate (PMA).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Compounds: IRAK inhibitors (e.g., this compound, PF-06650833).
-
Assay Plate: Sterile 96-well flat-bottom cell culture plates.
-
Detection Kit: Human IL-6 ELISA kit.
-
Reagents: DMSO (for compound dilution), PBS (Phosphate Buffered Saline).
Protocol
Day 1: Cell Seeding and Differentiation (Optional)
-
Culture THP-1 cells in T-75 flasks until they reach a density of 0.5-1 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend in fresh culture medium to a concentration of 0.5 x 10^6 cells/mL.
-
For suspension cells: Directly seed 100 µL of the cell suspension (50,000 cells/well) into a 96-well plate.
-
For adherent macrophage-like cells (optional): Add PMA to the cell suspension to a final concentration of 50-100 ng/mL. Seed 100 µL of this suspension into a 96-well plate and incubate for 24-48 hours to allow for differentiation. After incubation, gently aspirate the medium and wash the adherent cells once with PBS before proceeding to the next step.
Day 2 (or Day 3 if differentiating): Compound Treatment and Stimulation
-
Prepare serial dilutions of the IRAK inhibitor in culture medium. The final DMSO concentration should not exceed 0.5%.[3] Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
If cells were differentiated, replace the wash buffer with 90 µL of fresh culture medium. For suspension cells, directly add compounds.
-
Add 10 µL of each compound dilution to the respective wells.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Prepare a working solution of LPS in culture medium at 10 times the final desired concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL).
-
Add 10 µL of the LPS working solution to all wells except the unstimulated control wells. Add 10 µL of culture medium to the unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[15]
Day 3 (or Day 4): IL-6 Measurement
-
After incubation, centrifuge the 96-well plate (if using suspension cells) at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Determine the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis
-
Construct a standard curve using the recombinant IL-6 standards provided in the ELISA kit.
-
Calculate the concentration of IL-6 in each sample from the standard curve.
-
Normalize the data by setting the IL-6 concentration in the vehicle-treated, LPS-stimulated wells to 100% and the unstimulated wells to 0%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This protocol provides a robust and reproducible method for assessing the potency of IRAK inhibitors in a physiologically relevant cell-based assay. By measuring the inhibition of LPS-induced IL-6 production, researchers can effectively screen and characterize novel IRAK inhibitors for their potential therapeutic use in inflammatory and autoimmune diseases.
References
- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 6. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Application Note: Western Blot Analysis of IRAK4 Inhibition by IRAK Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-1 Receptor-Associated Kinases (IRAKs) are a family of serine/threonine kinases crucial to the innate immune response.[1][2] They are key components in the signaling cascades initiated by Toll-like receptors (TLRs) and the IL-1 receptor family, which recognize pathogens and trigger inflammatory responses.[1][3][4] The IRAK family consists of four members: the active kinases IRAK1 and IRAK4, and the pseudo-kinases IRAK2 and IRAK-M.[5][6] IRAK4 is considered a master regulator in this pathway, as it is positioned upstream and is responsible for the recruitment and activation of IRAK1.[1][3] Dysregulation of IRAK4 activity is linked to autoimmune diseases and inflammation, making it a significant target for therapeutic intervention.[1]
IRAK Inhibitor 6 is a compound that specifically targets IRAK4, with a reported IC50 of 160 nM.[7] This application note provides a detailed protocol for using Western blotting to assess the efficacy of this compound. The method focuses on detecting the phosphorylation status of downstream targets as a measure of IRAK4 kinase activity in a cellular context.
Principle of the Assay
Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate.[8] The procedure involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then identifying the target protein using specific antibodies.
This protocol will assess the inhibitory effect of this compound on the IRAK signaling pathway. Upon activation by stimuli like Interleukin-1 (IL-1) or lipopolysaccharide (LPS), IRAK4 phosphorylates IRAK1.[3][5] This phosphorylation event is a critical step for downstream signal propagation, leading to the activation of transcription factors like NF-κB and AP-1.[4][9] By treating cells with this compound, we expect to see a dose-dependent decrease in the phosphorylation of IRAK1 upon stimulation, providing a quantitative measure of the inhibitor's potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK signaling pathway and the general workflow for the Western blot experiment.
Caption: IRAK signaling pathway initiated by TLR/IL-1R activation.
Caption: Step-by-step workflow for Western blot analysis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Suggested Supplier/Recipe |
| Cell Lines | THP-1 (human monocytic), HEK293-TLR4 (human embryonic kidney) |
| This compound | MedChemExpress or other chemical supplier |
| Stimulant | Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β) |
| Lysis Buffer | RIPA Buffer (or 20mM Tris-HCl, pH 7.5 for cytoplasmic proteins)[10] |
| Protease/Phosphatase Inhibitors | Commercially available cocktails (e.g., Halt™ from Thermo Fisher) |
| Protein Assay | BCA Protein Assay Kit |
| Sample Buffer | 4X Laemmli Sample Buffer |
| SDS-PAGE Gels | Pre-cast gels (e.g., 4-12% Bis-Tris) or hand-cast polyacrylamide gels |
| Running Buffer | MOPS or MES SDS Running Buffer |
| Transfer Buffer | Standard Towbin buffer (25 mM Tris, 192 mM Glycine, 20% Methanol) |
| Membranes | PVDF or Nitrocellulose membranes (0.45 µm) |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in TBST |
| Wash Buffer (TBST) | Tris-Buffered Saline with 0.1% Tween® 20 |
| Primary Antibodies | Anti-phospho-IRAK1, Anti-IRAK1, Anti-IRAK4, Anti-β-Actin (loading control) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
Cell Culture and Treatment
-
Culture cells (e.g., THP-1) to approximately 80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS or 10 ng/mL IL-1β) for 15-30 minutes to induce IRAK pathway activation. Include an unstimulated control.
Sample Preparation (Lysis)
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).[11]
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 10-50 µg per lane).
-
Add 4X Laemmli sample buffer to the calculated lysate volume to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
SDS-PAGE and Protein Transfer
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel in 1X running buffer until the dye front reaches the bottom (e.g., 1-2 hours at 100 V).
-
Equilibrate the gel in 1X transfer buffer for 10 minutes.
-
Assemble the transfer stack (sandwich) with a PVDF or nitrocellulose membrane according to the transfer system manufacturer's protocol.
-
Perform the protein transfer (e.g., wet transfer at 100 V for 1 hour or semi-dry transfer).
Immunoblotting and Detection
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) diluted in Blocking Buffer. Incubation is typically done overnight at 4°C with gentle shaking.[8][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[8]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions, apply it to the membrane, and incubate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Analysis
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total IRAK1 and a loading control protein like β-Actin or GAPDH.
-
Quantify the band intensity for the phosphorylated protein and the total protein using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal for each sample. Further normalization to the loading control can also be performed.
-
Plot the normalized signal against the concentration of this compound to determine its inhibitory effect and calculate an IC50 value.
Data Presentation
Quantitative data should be organized for clarity.
Table 1: Recommended Antibody Dilutions
| Antibody | Host | Type | Suggested Starting Dilution |
|---|---|---|---|
| Phospho-IRAK1 | Rabbit | Polyclonal | 1:1000 |
| Total IRAK1 | Rabbit | Polyclonal | 1:1000 |
| Total IRAK4 | Mouse | Monoclonal | 1:1000 |
| β-Actin | Mouse | Monoclonal | 1:5000 |
| Anti-Rabbit IgG (HRP) | Goat | Polyclonal | 1:2000 - 1:10,000 |
| Anti-Mouse IgG (HRP) | Goat | Polyclonal | 1:2000 - 1:10,000 |
Table 2: Example Data for Densitometry Analysis
| Treatment | Inhibitor [nM] | p-IRAK1 Signal | Total IRAK1 Signal | Normalized p-IRAK1 | % Inhibition |
|---|---|---|---|---|---|
| Unstimulated | 0 | 105 | 15,200 | 0.007 | - |
| Stimulated | 0 | 11,500 | 15,100 | 0.762 | 0% |
| Stimulated | 10 | 9,800 | 14,950 | 0.655 | 14% |
| Stimulated | 50 | 6,100 | 15,300 | 0.399 | 48% |
| Stimulated | 100 | 3,200 | 15,050 | 0.213 | 72% |
| Stimulated | 200 | 1,450 | 15,150 | 0.096 | 87% |
References
- 1. Interleukin-1 receptor-associated kinase (IRAK) family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. apexbt.com [apexbt.com]
- 3. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance [frontiersin.org]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. rupress.org [rupress.org]
- 10. goldbio.com [goldbio.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: IRAK4 Inhibitor PF-06650833 (Zimlovisertib)
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] PF-06650833, also known as Zimlovisertib, is a potent and selective small-molecule inhibitor of IRAK4.[3][4][5] This document provides detailed protocols for the preparation of a stock solution of PF-06650833 and its application in cell-based assays to evaluate its inhibitory activity.
Physicochemical Properties of PF-06650833
| Property | Value | Reference |
| Alternate Names | Zimlovisertib | [4][5] |
| Molecular Formula | C₁₈H₂₀FN₃O₄ | [6] |
| Molecular Weight | 361.37 g/mol | [6] |
| Appearance | White to beige powder | [6] |
| Solubility | DMSO: ≥20 mg/mL | [6] |
| Storage Temperature | Room temperature (powder) | [6] |
Biological Activity of PF-06650833
| Assay | IC₅₀ | Reference |
| IRAK4 Enzyme Assay | 0.2 nM | [4][5] |
| PBMC Assay (TNFα release) | 2.4 nM | [3][4] |
| Human Whole Blood Assay (TNFα release) | 8.8 nM | [3] |
IRAK4 Signaling Pathway
IRAK4 is a master kinase in the MyD88-dependent signaling pathway.[2] Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4.[2] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1.[7][8] This phosphorylation cascade leads to the activation of downstream signaling molecules, including TRAF6, which ultimately results in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[1][7]
Protocol 1: Preparation of IRAK4 Inhibitor Stock Solution
This protocol describes the preparation of a high-concentration stock solution of PF-06650833 using dimethyl sulfoxide (DMSO).
Materials and Equipment:
-
PF-06650833 powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of PF-06650833 powder using an analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Note that hygroscopic DMSO can significantly impact solubility; always use a fresh, unopened bottle of anhydrous DMSO.[4][5]
-
Calculation Example for a 10 mM Stock:
-
Molecular Weight (MW) of PF-06650833 = 361.37 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 361.37 g/mol * 1000 mg/g = 3.61 mg
-
Weigh 3.61 mg of PF-06650833 and dissolve it in 1 mL of DMSO.
-
-
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution is stable for at least 6 months at -20°C and up to 1 year at -80°C.[4][9]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle DMSO with care, as it can facilitate the absorption of substances through the skin.[10]
-
Work in a well-ventilated area or a chemical fume hood.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for evaluating the efficacy of the IRAK4 inhibitor PF-06650833 in a cell-based assay.
Protocol 2: In Vitro Inhibition of Cytokine Release
This protocol details a method to assess the potency of PF-06650833 by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with a TLR ligand.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PF-06650833 stock solution (from Protocol 1)
-
TLR ligand (e.g., R848 for TLR7/8, or LPS for TLR4)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete medium.
-
Inhibitor Preparation: Prepare serial dilutions of the PF-06650833 stock solution in complete medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%) to avoid solvent-induced artifacts.
-
Cell Treatment: Add the diluted inhibitor to the appropriate wells. Include a "vehicle control" (medium with the same final concentration of DMSO) and an "unstimulated control" (cells with medium and vehicle only). Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.
-
Cell Stimulation: Prepare a stock of the TLR ligand (e.g., R848 or LPS) in culture medium. Add the ligand to all wells except the "unstimulated control" to achieve the final desired concentration (e.g., 1 µM R848 or 100 ng/mL LPS).
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal incubation time depends on the cell type and the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatant can be analyzed immediately or stored at -80°C.
Protocol 3: Quantification of IL-6 by ELISA
This protocol provides a general procedure for quantifying Interleukin-6 (IL-6) in cell culture supernatants using a commercial sandwich ELISA kit. Always refer to the specific manufacturer's instructions for the kit being used.[11][12]
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and antibodies and preparing wash buffers.
-
Plate Coating: The wells of the microplate are pre-coated with a capture antibody specific for human IL-6.[11]
-
Sample Incubation: Add 100 µL of standards, controls, and collected cell supernatants (from Protocol 2) to the appropriate wells.[11] Incubate for the time specified in the manual (e.g., 2 hours at room temperature).[11]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 4-5 times) with 300 µL of diluted wash buffer.[11]
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[13]
-
Washing: Repeat the washing step as described above.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate (e.g., 30-45 minutes at room temperature).[13]
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature) until color develops.[13]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[13]
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-6 in the samples. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 4: Analysis of IRAK4 Pathway by Western Blot
This protocol outlines the general steps for analyzing IRAK4 protein levels and the phosphorylation status of its downstream targets by Western blotting.
Procedure:
-
Cell Lysis: After the experimental treatment (as in Protocol 2), aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[14] Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[14]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IRAK4, anti-phospho-IRAK1) overnight at 4°C with gentle shaking.[15] Dilute the antibody in the blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three to five times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a CCD camera-based imager.[14]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different samples.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PF06650833 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bmgrp.com [bmgrp.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. raybiotech.com [raybiotech.com]
- 14. bio-rad.com [bio-rad.com]
- 15. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for IRAK Inhibitor 6 in In Vitro Kinase Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of IRAK Inhibitor 6, a selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, in in vitro kinase assays.
Introduction
Interleukin-1 Receptor-Associated Kinases (IRAKs) are a family of serine/threonine kinases crucial to the innate immune system. They are key mediators in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2]. The IRAK family consists of four members: IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4. Among these, IRAK1 and IRAK4 are the catalytically active kinases[2]. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1[3]. This initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines[3][4].
Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive target for therapeutic intervention[5]. This compound is a selective inhibitor of IRAK4, demonstrating potent biochemical inhibition of the kinase.
Product Information
Product Name: this compound Synonyms: IL-1 Receptor-associated Kinase 4 Inhibitor 6 Target: IRAK4[6][7] CAS Number: 1042672-97-8 Molecular Formula: C₂₀H₂₀N₄O₃S Molecular Weight: 396.5 g/mol
Data Presentation
Biochemical Activity of this compound
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | IRAK4 | Cell-free assay | 160 | [6][7] |
Note: A comprehensive kinase selectivity profile (kinome scan) for this compound against a broad panel of kinases is not publicly available at this time. For novel inhibitors, it is crucial to perform selectivity profiling to assess off-target effects. For example, other selective IRAK4 inhibitors have been profiled against hundreds of kinases to confirm their specificity[8].
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor and IL-1 receptor signaling pathways.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Experimental Protocols
The following protocols describe how to perform an in vitro kinase assay to determine the IC₅₀ of this compound against IRAK4. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound.
Detailed Protocol: IRAK4 In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available IRAK4 kinase assay kits[9][10].
1. Materials and Reagents:
-
Recombinant human IRAK4 (GST-tagged)
-
This compound (dissolved in 100% DMSO)
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
2. Reagent Preparation:
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations. It is recommended to prepare these at 100-fold the final desired concentration.
-
Subsequently, create an intermediate dilution (e.g., 10-fold) in 1x Kinase Assay Buffer. This will result in a constant DMSO concentration across all inhibitor dilutions (e.g., 10%)[9].
-
-
Enzyme Preparation:
-
Thaw the recombinant IRAK4 enzyme on ice.
-
Dilute the enzyme to the desired working concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Substrate/ATP Mix:
-
Prepare a solution containing the kinase substrate (e.g., Myelin Basic Protein) and ATP in 1x Kinase Assay Buffer. The final concentrations will depend on the specific assay conditions, often near the Kₘ for ATP for the kinase.
-
3. Assay Procedure (96-well plate format):
-
Reaction Setup:
-
Add 5 µL of each serially diluted this compound or control (10% DMSO in kinase buffer for positive control) to the appropriate wells of the plate.
-
Add 10 µL of diluted IRAK4 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 10 µL of 1x Kinase Assay Buffer without enzyme to the "Negative Control" (no enzyme) wells.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: 5. Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells. The final reaction volume is 25 µL. 6. Mix the plate gently and incubate at 30°C for 45-60 minutes[9].
-
Signal Detection: 7. After the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. 8. Incubate the plate for 40-45 minutes at room temperature[9]. 9. Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. 10. Incubate for 30 minutes at room temperature. 11. Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the average luminescence signal from the "Negative Control" wells from all other measurements to correct for background.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Contamination of reagents with ATP/ADP. | Use fresh, high-quality reagents. Ensure dedicated pipette tips for each reagent. |
| High autophosphorylation of the kinase. | Optimize enzyme concentration and incubation time. | |
| Low signal or low Z'-factor | Inactive enzyme or substrate. | Ensure proper storage and handling of enzyme and substrate. Test enzyme activity with a known potent inhibitor (e.g., staurosporine). |
| Suboptimal assay conditions. | Optimize ATP concentration, enzyme concentration, and incubation time. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper technique. Automate liquid handling if possible. |
| Incomplete mixing. | Ensure thorough but gentle mixing after adding reagents. | |
| Inhibitor insolubility | Compound precipitating in aqueous buffer. | Ensure final DMSO concentration is consistent and sufficient to maintain solubility (typically ≤1%). Visually inspect for precipitation. |
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to study the function of IRAK4 in various biological systems and to advance the development of novel therapeutics targeting inflammatory and autoimmune diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive map of the toll-like receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for IRAK Inhibitor 6 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine-threonine kinase that plays a central role in the innate immune response.[1][2][3] It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 an attractive therapeutic target.[1][2][3] IRAK inhibitor 6 is a small molecule inhibitor of IRAK4 with an IC50 of 160 nM.[4][5] By selectively targeting IRAK4, this inhibitor has the potential to modulate downstream inflammatory signaling and ameliorate disease pathology.
These application notes provide a comprehensive overview of the mechanism of action of IRAK4 inhibition and detailed protocols for the preparation and administration of this compound to mice, primarily in the context of an LPS-induced systemic inflammation model.
Mechanism of Action: IRAK4 Signaling Pathway
IRAK4 is a pivotal component of the Myddosome, a multiprotein signaling complex that forms upon the activation of TLRs or IL-1Rs by their respective ligands, such as lipopolysaccharide (LPS) or IL-1β.[3] The formation of this complex initiates a signaling cascade that leads to the activation of downstream transcription factors, including NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][6][7]
The signaling pathway proceeds as follows:
-
Ligand Recognition: Pathogen-associated molecular patterns (PAMPs), like LPS, or damage-associated molecular patterns (DAMPs) bind to TLRs, or cytokines like IL-1 bind to IL-1Rs.
-
Myddosome Formation: This binding event triggers the recruitment of the adaptor protein MyD88, which then recruits IRAK4 and subsequently IRAK1 and IRAK2.[3]
-
IRAK Phosphorylation Cascade: IRAK4, being the most proximal kinase in the complex, phosphorylates and activates IRAK1.[7]
-
TRAF6 Activation: Activated IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[7]
-
Downstream Signaling: The IRAK1-TRAF6 complex activates downstream kinases, including TAK1, which in turn activates the IKK complex and MAPKs (p38 and JNK).[7]
-
Transcription Factor Activation: Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus. Activated MAPKs lead to the activation of the transcription factor AP-1.[7]
-
Pro-inflammatory Cytokine Production: Nuclear NF-κB and AP-1 drive the transcription of genes encoding a wide array of pro-inflammatory mediators, including TNF-α, IL-6, and IL-1β, leading to an inflammatory response.[1][2][6]
This compound, by targeting the kinase activity of IRAK4, is designed to interrupt this cascade at an early stage, thereby preventing the downstream signaling events that lead to the production of inflammatory cytokines.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize key in vitro data for this compound and provide a template for recording in vivo experimental parameters.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | IRAK4 | [4][5][8] |
| IC50 | 160 nM | [4][5] |
| Solubility (DMSO) | 8.33 mg/mL (21.01 mM) | [8] |
| Solubility (Water) | < 0.1 mg/mL (insoluble) | [8] |
Table 2: Example In Vivo Dosing and Measurement Template for LPS-Induced Inflammation Model
| Parameter | Group 1 (Vehicle) | Group 2 (this compound - Low Dose) | Group 3 (this compound - High Dose) | Group 4 (Positive Control) |
| Animal Strain | C57BL/6 | C57BL/6 | C57BL/6 | C57BL/6 |
| Number of Animals | n = 8-10 | n = 8-10 | n = 8-10 | n = 8-10 |
| Body Weight (g) | ||||
| Inhibitor Dose (mg/kg) | 0 | e.g., 10 | e.g., 30 | e.g., Dexamethasone |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage | Intraperitoneal |
| Vehicle | e.g., 0.5% CMC | e.g., 0.5% CMC | e.g., 0.5% CMC | Saline |
| Dosing Volume (mL/kg) | 10 | 10 | 10 | 10 |
| LPS Dose (mg/kg) | 5 | 5 | 5 | 5 |
| Time of Sacrifice (post-LPS) | e.g., 2 hours | e.g., 2 hours | e.g., 2 hours | e.g., 2 hours |
| Serum TNF-α (pg/mL) | ||||
| Serum IL-6 (pg/mL) | ||||
| Lung MPO (U/g tissue) |
Note: Doses for this compound are hypothetical and require optimization.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
Disclaimer: This is a general protocol for formulating a poorly water-soluble compound for in vivo oral administration. The optimal formulation for this compound should be determined empirically.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 or Solutol HS 15
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the number of mice, and their average body weight. It is advisable to prepare a slight excess of the formulation.
-
Initial Solubilization:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, start with a 10% DMSO concentration in the final formulation.
-
Vortex thoroughly until the solution is clear. Gentle warming or brief sonication may aid in dissolution.
-
-
Addition of Co-solvents:
-
To the DMSO solution, add PEG400. A common ratio is 10% DMSO and 40% PEG400.
-
Vortex the mixture until it is homogeneous.
-
-
Emulsification:
-
Add an emulsifying agent like Tween 80 or Solutol HS 15. A typical concentration is 5%.
-
Vortex vigorously.
-
-
Final Dilution:
-
Add sterile saline or PBS to reach the final desired volume and concentration. For a 10% DMSO, 40% PEG400, 5% Tween 80 formulation, the remaining 45% would be saline.
-
Vortex thoroughly to ensure a uniform and stable suspension or solution.
-
-
Storage: The formulation should be prepared fresh on the day of the experiment. If short-term storage is necessary, keep it at 4°C and protected from light. Before administration, bring the solution to room temperature and vortex again to ensure homogeneity.
Example Vehicle Formulation: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline (v/v/v/v)
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5 inches long with a rounded tip for adult mice).[9]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
All procedures should be performed by trained personnel and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Weigh each mouse to calculate the precise volume of the formulation to be administered (typically 10 mL/kg).[9][10]
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[10]
-
-
Gavage Needle Measurement:
-
Administration:
-
Attach the syringe containing the calculated volume of the formulation to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[9]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle, as this can cause esophageal or tracheal injury.[11]
-
Once the needle is inserted to the pre-measured depth, slowly dispense the solution over 2-3 seconds.[11]
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[10]
-
Continue to monitor the animals periodically as per the experimental protocol.
-
Protocol 3: LPS-Induced Systemic Inflammation Model in Mice
This model is commonly used to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
This compound formulation
-
Vehicle control formulation
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Equipment for blood collection (e.g., cardiac puncture) and tissue harvesting
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Experimental Workflow:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control).
-
Pre-treatment: Administer this compound or vehicle control via oral gavage. The timing of pre-treatment can vary, but a common window is 1-2 hours before the LPS challenge.
-
LPS Challenge: Administer LPS via intraperitoneal (IP) injection. A typical dose to induce a robust inflammatory response is 5 mg/kg, but this may need to be optimized based on the mouse strain and specific experimental goals.
-
Monitoring and Sample Collection:
-
Monitor the mice for clinical signs of endotoxemia (e.g., lethargy, piloerection).
-
At a predetermined time point after the LPS challenge (e.g., 2 hours for peak TNF-α, 4-6 hours for IL-6), euthanize the mice.[12]
-
Collect blood via cardiac puncture for serum preparation.
-
Harvest tissues of interest (e.g., lungs, liver) and either snap-freeze in liquid nitrogen or place in appropriate buffer for further analysis (e.g., myeloperoxidase (MPO) assay for neutrophil infiltration).
-
-
Analysis:
-
Measure serum cytokine levels (TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Perform tissue analysis as required by the study design.
-
Caption: A generalized experimental workflow for testing this compound in an LPS-induced mouse model.
References
- 1. Voluntary oral administration of drugs in mice [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of IRAK-4 activity for rescuing endotoxin LPS-induced septic mortality in mice by lonicerae flos extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis with IRAK Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). Upon ligand binding to these receptors, IRAK4 is recruited to the Myddosome complex, where it phosphorylates IRAK1, leading to the activation of downstream pathways, including NF-κB and MAPK signaling.[1][2][3][4] This cascade culminates in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are key drivers of inflammatory and autoimmune diseases.[4][5]
IRAK Inhibitor 6 is a selective inhibitor of IRAK4 with an IC50 of 160 nM.[6][7] By targeting the kinase activity of IRAK4, this small molecule effectively blocks the inflammatory signaling cascade, making it a valuable tool for studying innate immunity and a potential therapeutic agent for a range of inflammatory disorders.[4] Flow cytometry is a powerful technique to dissect the effects of this compound at the single-cell level, allowing for the simultaneous analysis of cell surface markers, intracellular signaling events, and cytokine production within heterogeneous cell populations.
These application notes provide detailed protocols for utilizing this compound in flow cytometry analysis to assess its impact on immune cell function.
Key Applications
-
Immunophenotyping: Characterize changes in immune cell subsets in response to IRAK4 inhibition.
-
Signaling Pathway Analysis: Investigate the phosphorylation status of downstream signaling molecules (e.g., NF-κB, p38).
-
Cytokine Profiling: Quantify the intracellular production of pro-inflammatory cytokines.
-
Dose-Response Studies: Determine the effective concentration of this compound for inhibiting specific cellular responses.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Human Monocytes
| Inhibitor Concentration | % Inhibition of TNF-α Production (Mean ± SD) | % Inhibition of IL-6 Production (Mean ± SD) | % Inhibition of IL-1β Production (Mean ± SD) |
| 0 µM (Vehicle Control) | 0 ± 5.2 | 0 ± 4.8 | 0 ± 6.1 |
| 0.1 µM | 25.3 ± 6.8 | 21.7 ± 5.5 | 18.9 ± 7.2 |
| 1 µM | 68.9 ± 8.1 | 62.4 ± 7.9 | 55.3 ± 9.3 |
| 10 µM | 92.1 ± 4.5 | 88.5 ± 6.2 | 81.7 ± 8.8 |
Data are representative and compiled from studies using selective IRAK4 inhibitors.[8][9]
Table 2: Impact of this compound on Cell Surface Activation Marker Expression in a Macrophage Cell Line (e.g., RAW 264.7)
| Treatment Condition | % CD54 (ICAM-1) Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) of CD86 (Mean ± SD) |
| Unstimulated Control | 12.5 ± 2.1 | 150 ± 25 |
| LPS (100 ng/mL) + Vehicle | 85.3 ± 5.7 | 890 ± 78 |
| LPS (100 ng/mL) + this compound (1 µM) | 42.1 ± 4.3 | 425 ± 55 |
| LPS (100 ng/mL) + this compound (10 µM) | 18.9 ± 3.5 | 210 ± 32 |
Data are representative and compiled from studies using selective IRAK4 inhibitors.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis with this compound.
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in human monocytes following TLR stimulation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Protein Transport Inhibitor Cocktail (e.g., Brefeldin A and Monensin)
-
Human TruStain FcX™ (Fc receptor blocking solution)
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-TNF-α, anti-IL-6
-
Viability dye (e.g., Zombie Aqua™)
-
Fixation/Permeabilization Buffer Kit
-
Wash Buffer (PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well U-bottom plate.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) to the cells. Incubate for 1 hour at 37°C, 5% CO2.
-
Cell Stimulation: Add LPS to a final concentration of 100 ng/mL and Protein Transport Inhibitor Cocktail to the appropriate wells. Incubate for 4-6 hours at 37°C, 5% CO2.
-
Surface Staining:
-
Harvest the cells and wash with Wash Buffer.
-
Resuspend the cells in Wash Buffer containing the viability dye and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells and then resuspend in Wash Buffer containing Human TruStain FcX™ and incubate for 10 minutes at 4°C.
-
Add the anti-CD14 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Wash Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Wash Buffer.
-
Resuspend the cells in Permeabilization Buffer and incubate for 15 minutes at room temperature in the dark.
-
-
Intracellular Staining:
-
Add the anti-TNF-α and anti-IL-6 antibodies (diluted in Permeabilization Buffer) and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in Wash Buffer.
-
Acquire data on a flow cytometer. Collect at least 50,000 events in the monocyte gate.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Identify the monocyte population based on CD14 expression.
-
Within the monocyte gate, quantify the percentage of TNF-α and IL-6 positive cells and their Mean Fluorescence Intensity (MFI).
-
Protocol 2: Analysis of Cell Surface Activation Markers on a Macrophage Cell Line
Objective: To assess the effect of this compound on the upregulation of activation markers on macrophages following TLR stimulation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete DMEM medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD54 (ICAM-1), anti-CD86
-
Viability dye
-
Cell scraper
-
Wash Buffer (PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture: Culture RAW 264.7 cells to 80% confluency.
-
Cell Plating: Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control. Incubate for 1 hour at 37°C, 5% CO2.
-
Cell Stimulation: Add LPS to a final concentration of 100 ng/mL. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Cell Harvesting: Gently wash the cells with PBS and detach them using a cell scraper in cold PBS.
-
Staining:
-
Transfer the cells to flow cytometry tubes and wash with Wash Buffer.
-
Stain with a viability dye as described in Protocol 1.
-
Wash and resuspend in Wash Buffer containing Fc block.
-
Add the antibody cocktail (anti-CD11b, anti-CD54, anti-CD86) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Wash Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in Wash Buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Identify the macrophage population based on CD11b expression.
-
Quantify the percentage of cells expressing CD54 and the MFI of CD86.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | - Inadequate washing- Non-specific antibody binding- Dead cells | - Increase the number of wash steps.- Use an Fc receptor block.- Titrate antibodies to determine the optimal concentration.- Include a viability dye to exclude dead cells from the analysis. |
| Weak or no signal | - Ineffective cell stimulation- Inhibitor concentration too high- Incorrect antibody clone or fluorochrome- Insufficient incubation time | - Check the activity of the TLR ligand.- Optimize the stimulation time.- Perform a dose-response curve for the inhibitor.- Use a positive control for the antibody.- Ensure appropriate laser and filter settings on the cytometer. |
| High cell death | - Harsh cell handling- Toxicity of the inhibitor or TLR ligand | - Handle cells gently during harvesting and washing.- Perform a toxicity assay for the inhibitor and TLR ligand at the concentrations used. |
Conclusion
This compound is a potent and selective tool for interrogating the role of IRAK4 in innate immune signaling. The provided protocols and resources offer a framework for utilizing flow cytometry to characterize the cellular effects of this inhibitor in detail. By combining immunophenotyping, intracellular cytokine staining, and the analysis of signaling pathways, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent for inflammatory and autoimmune diseases.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kymeratx.com [kymeratx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage [pubs.sciepub.com]
Troubleshooting & Optimization
Technical Support Center: IRAK Inhibitor 6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IRAK inhibitor 6. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in the innate immune signaling pathway. It has a reported in vitro IC50 value of 160 nM for IRAK4.[1] IRAK4 is a key mediator downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), playing a crucial role in the activation of NF-κB and MAPK signaling pathways, which drive the production of inflammatory cytokines.[2][3][4]
Q2: What are the potential off-target effects of this compound?
While "this compound" is described as a selective IRAK4 inhibitor, specific data from a comprehensive kinome scan or broad selectivity panel is not publicly available. However, based on the nature of kinase inhibitors, researchers should consider the following potential off-target effects:
-
Inhibition of other IRAK family members: Due to the high degree of homology in the ATP-binding site among IRAK family kinases, particularly between IRAK1 and IRAK4, there is a potential for this compound to also inhibit IRAK1.[5] Dual inhibition of IRAK1 and IRAK4 is a common feature of many IRAK4 inhibitors.
-
Inhibition of other kinases: Kinase inhibitors can sometimes bind to unintended kinases that share structural similarities in their ATP-binding pockets. Without specific screening data, it is advisable to empirically test for effects on kinases in related signaling pathways or those known to be common off-targets for similar chemical scaffolds.
Q3: What are the downstream signaling pathways affected by IRAK4 inhibition?
Inhibition of IRAK4 is expected to primarily block the MyD88-dependent signaling cascade. This leads to the reduced activation of downstream transcription factors such as NF-κB and AP-1, resulting in decreased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3]
Q4: How can I experimentally assess the potential off-target effects of this compound in my model system?
To investigate potential off-target effects, researchers can employ a combination of in vitro and cell-based assays. A recommended approach includes:
-
Biochemical Kinase Profiling: Screen this compound against a panel of purified kinases (kinome scan) to identify potential off-target interactions in a cell-free system. This provides quantitative data on binding affinities or inhibitory concentrations for a wide range of kinases.
-
Cellular Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm if the inhibitor engages with potential off-targets within a cellular context.
-
Phenotypic Assays: Compare the observed cellular phenotype with the known consequences of inhibiting the identified off-targets. For example, if a kinase involved in cell cycle progression is identified as a potential off-target, assess for changes in cell proliferation or cell cycle distribution.
-
Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by using a more selective inhibitor for that target as a comparison.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with IRAK4 inhibition (e.g., effects on cell proliferation, apoptosis). | The phenotype may be due to an off-target effect of this compound on another kinase. | 1. Perform a literature search for the known functions of potential off-target kinases. 2. Use a structurally distinct IRAK4 inhibitor with a different selectivity profile as a control. 3. Validate the on-target effect by measuring the phosphorylation of a known IRAK4 downstream substrate (e.g., IRAK1). 4. Consider performing a kinome-wide selectivity screen to identify potential off-targets. |
| Inconsistent results between in vitro biochemical assays and cell-based assays. | This could be due to differences in compound permeability, metabolism, or the influence of scaffolding functions of the target protein in a cellular environment. | 1. Verify the cellular uptake and stability of this compound in your cell line. 2. Use a cellular target engagement assay to confirm that the inhibitor is reaching its intended target within the cell. 3. Be aware that IRAK4 has both kinase and scaffolding functions; an inhibitor might affect one but not the other in a cellular context.[6] |
| Variability in the inhibition of different downstream cytokines (e.g., potent inhibition of IL-6 but weaker inhibition of TNF-α). | This could reflect the complexity of the signaling network, where different cytokines may be regulated by distinct downstream pathways, some of which might be less dependent on IRAK4 kinase activity. | 1. Measure the activity of multiple downstream signaling nodes (e.g., phosphorylation of p38, JNK, and IκBα) to get a broader picture of the signaling impact. 2. Titrate the inhibitor concentration to determine if there are dose-dependent differences in the inhibition of various cytokines. |
Quantitative Data Summary
As specific off-target profiling data for this compound is not publicly available, a quantitative comparison table cannot be provided. Researchers are encouraged to generate such data for their specific batch of the compound using commercially available kinase screening services. For context, a hypothetical selectivity profile is presented below to illustrate how such data could be structured.
Table 1: Hypothetical Selectivity Profile of an IRAK4 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IRAK4 |
| IRAK4 | 160 | 1 |
| IRAK1 | 800 | 5 |
| Kinase X | 2,400 | 15 |
| Kinase Y | >10,000 | >62.5 |
| Kinase Z | >10,000 | >62.5 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol: General Workflow for Assessing Off-Target Effects of a Kinase Inhibitor
This protocol outlines a general workflow for identifying and validating potential off-target effects of a kinase inhibitor like this compound.
-
Primary Screen (Broad Kinome Scan):
-
Submit the inhibitor to a commercial service for screening against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
The output is typically presented as percent inhibition.
-
-
Secondary Screen (Dose-Response):
-
For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a dose-response analysis to determine the IC50 value.
-
This provides a quantitative measure of the inhibitor's potency against potential off-targets.
-
-
Cellular Target Engagement:
-
Select a relevant cell line that expresses the identified off-target kinase.
-
Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay to confirm that the inhibitor binds to the off-target protein in a cellular environment.
-
-
Functional Validation:
-
Design a cell-based assay to measure the functional consequence of inhibiting the off-target kinase.
-
For example, if the off-target is involved in a specific signaling pathway, measure the phosphorylation of a known substrate of that kinase in the presence and absence of the inhibitor.
-
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Off-Target Identification.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
Technical Support Center: IRAK Inhibitor 6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRAK inhibitor 6. The information is designed to address potential stability issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C, protected from moisture. Under these conditions, the compound is expected to be stable for at least four years.[1] Once dissolved, the stability of the solution is dependent on the solvent and storage temperature.
Q2: How should I prepare and store stock solutions of this compound?
A2: We recommend preparing stock solutions in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] It is crucial to use high-quality, anhydrous DMSO, as moisture can affect the stability of the compound. For short-term storage (up to one month), stock solutions can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize degradation.[2] To prevent degradation from repeated freeze-thaw cycles, we recommend preparing small, single-use aliquots.
Q3: Is this compound sensitive to light?
Q4: Can I use aqueous buffers to dilute this compound for my experiments?
A4: this compound has low aqueous solubility. While it is common practice to dilute the DMSO stock solution into aqueous buffers or cell culture media for final experimental concentrations, it is important to ensure that the final concentration of DMSO is compatible with your assay and does not cause precipitation of the inhibitor. The stability of this compound in aqueous solutions may be limited, and it is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide: Stability-Related Issues
This guide addresses common experimental problems that may be linked to the stability of this compound.
| Problem | Potential Cause (Stability-Related) | Recommended Solution |
| Inconsistent or lower-than-expected potency (high IC50 values) in cell-based assays. | Degradation of the inhibitor in the stock solution due to improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles, moisture in DMSO). | Prepare fresh stock solutions from lyophilized powder. Aliquot new stock solutions into single-use vials and store at -80°C. Use anhydrous DMSO for reconstitution. |
| Degradation of the inhibitor in the final assay medium during prolonged incubation times. | Assess the stability of the inhibitor in your specific cell culture medium over the time course of your experiment. Consider replenishing the inhibitor-containing medium for long-term assays. | |
| High variability between replicate wells or experiments. | Precipitation of the inhibitor upon dilution into aqueous buffer or media due to low solubility. | Visually inspect for precipitation after dilution. Reduce the final concentration of the inhibitor or slightly increase the percentage of DMSO in the final solution (ensure solvent tolerance of your cells). |
| Inconsistent concentrations due to degradation of the stock solution. | Perform a quality control check of your stock solution using an analytical method like HPLC to confirm concentration and purity. | |
| Complete loss of inhibitory activity. | Significant degradation of the inhibitor in the stock solution or working solutions. | Discard old stock solutions and prepare fresh from the lyophilized powder. Re-evaluate your entire storage and handling procedure. |
| Incorrect initial weighing or dilution of the compound. | Re-weigh a fresh sample of the lyophilized powder and carefully prepare a new stock solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 294 nm[1]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in the initial mobile phase composition (90% A: 10% B).
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Incubate the inhibitor solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the inhibitor solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the inhibitor solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid inhibitor to 105°C for 24 hours.
-
Photolytic Degradation: Expose the inhibitor solution to UV light (254 nm) for 24 hours.
-
Neutralize acidic and basic samples before injection. Dilute all samples to the target concentration.
5. Analysis:
-
Inject the prepared samples and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. A validated stability-indicating method should show resolution between the parent peak and any degradation product peaks.
Visualizations
IRAK Signaling Pathway and Inhibition
Caption: IRAK4 inhibition by this compound blocks downstream signaling.
Experimental Workflow for Stability Assessment
References
Technical Support Center: Optimizing IRAK Inhibitor 6 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRAK inhibitor 6. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2] It functions by blocking the kinase activity of IRAK4, a critical component of the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5][6] This inhibition ultimately leads to a reduction in the production of pro-inflammatory cytokines.[4][5]
Q2: What is the IC50 of this compound?
The reported IC50 value for this compound against IRAK-4 is 160 nM in cell-free assays.[1][2]
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, a stock solution of 7 mg/mL (17.65 mM) in fresh, anhydrous DMSO can be prepared.[2] It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[2] For long-term storage, the powder form is stable for up to 3 years at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: What are some potential challenges when working with IRAK inhibitors?
A key challenge is that IRAK4 possesses both kinase and scaffolding functions. While small molecule inhibitors can block the kinase activity, they may not completely abolish the signaling pathway due to the scaffolding function that facilitates protein-protein interactions.[3] This highlights the importance of using assays that can assess both aspects of IRAK4 function. Additionally, off-target effects are a consideration for any kinase inhibitor.
Troubleshooting Guides
Issue 1: Suboptimal or no inhibition of IRAK4 signaling.
Q: I am not observing the expected inhibitory effect of this compound on my target pathway (e.g., NF-κB activation or cytokine production). What could be the reason?
A: There are several potential reasons for a lack of inhibitory effect:
-
Inhibitor Concentration: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific cell line. A general starting point for cell-based assays is often 100 times the in vitro IC50 value, which would be in the range of 1-10 µM.[7]
-
Cell Permeability: While some IRAK inhibitors have good cell permeability, this can be a limiting factor.[8][9] If you suspect poor permeability, you could consider using a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.[3][10][11][12]
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.[2] The stability of the inhibitor in your cell culture media over the course of the experiment should also be considered.
-
Scaffolding Function of IRAK4: As mentioned, IRAK4 has a scaffolding function that may not be blocked by kinase inhibitors.[3] This could lead to residual signaling. To investigate this, you could use techniques like immunoprecipitation to see if the inhibitor disrupts the interaction of IRAK4 with other proteins in the signaling complex.
-
Experimental Controls: Ensure you have included appropriate positive and negative controls. A known potent and cell-permeable IRAK4 inhibitor could serve as a positive control, while a structurally similar but inactive molecule would be an ideal negative control.[13]
Issue 2: Observing off-target effects.
Q: I am seeing unexpected changes in my cells that may be due to off-target effects of this compound. How can I investigate this?
A: Off-target effects are a common concern with kinase inhibitors.
-
Use of a Negative Control: A structurally related, inactive compound is invaluable for distinguishing on-target from off-target effects.[13]
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of other known IRAK4 inhibitors or with genetic knockdown/knockout of IRAK4.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. A steep dose-response curve for your desired effect, with a plateau at higher concentrations, can suggest a specific on-target mechanism.[15]
Issue 3: Difficulty in interpreting Western blot results.
Q: I am using Western blotting to assess the effect of this compound on downstream signaling, but my results are unclear.
A: Here are some tips for optimizing your Western blot experiments:
-
Antibody Selection: Use well-validated antibodies for phosphorylated and total forms of downstream targets like IRAK1, IκBα, and p38 MAPK.
-
Time Course Experiment: The phosphorylation of downstream targets can be transient. Perform a time-course experiment after stimulation (e.g., with LPS) to identify the optimal time point to observe the inhibitory effect of this compound.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Positive and Negative Controls:
-
Positive Control: Lysates from cells stimulated with a TLR agonist (e.g., LPS) in the absence of the inhibitor.
-
Negative Control: Lysates from unstimulated cells and cells treated with the vehicle (DMSO) alone.
-
Quantitative Data
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Primary Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) | [1][2] |
| IC50 (cell-free) | 160 nM | [1][2] |
| Molecular Weight | 396.46 g/mol | [2] |
| Solubility in DMSO | 7 mg/mL (17.65 mM) | [2] |
Table 2: Selectivity Profile of Other IRAK Inhibitors (for reference)
| Inhibitor | IRAK1 IC50 | IRAK4 IC50 | Other Kinases Inhibited (IC50) | Reference |
| HS-276 | 264 nM | - | TAK1 (8.25 nM), CLK2 (29 nM), GCK (33 nM) | [13] |
| IRAK-1-4 Inhibitor I | 300 nM | 200 nM | >10 µM against a panel of 27 other kinases | [13] |
| JH-X-119-01 | 9 nM | >10 µM | YSK4 (57 nM), MEK3 | [1] |
Note: The selectivity profile for this compound is not publicly available. This table is for illustrative purposes to highlight the importance of considering off-target effects.
Experimental Protocols
Protocol 1: General Guideline for a Cell-Based Cytokine Inhibition Assay (ELISA)
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific cell line and experimental setup.
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or human PBMCs) in a 96-well plate at a density that will be confluent after the treatment period.[16][17]
-
Inhibitor Pre-treatment: The following day, pre-treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for 1-2 hours.[18] The final DMSO concentration should be kept below 0.1%.[19]
-
Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL, for a predetermined time (e.g., 6-24 hours).[16][17][20]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
ELISA: Measure the concentration of a downstream cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[16][17][20]
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value for cytokine inhibition.
Protocol 2: General Guideline for Western Blot Analysis of IRAK4 Pathway Inhibition
-
Cell Treatment: Seed cells and treat with this compound and a stimulant (e.g., LPS) as described in the ELISA protocol. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: After the desired treatment time (a time-course of 15, 30, 60, and 120 minutes post-stimulation is recommended), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-IRAK1, IRAK1, p-IκBα, IκBα, p-p38, p38) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Caption: A general experimental workflow for assessing the efficacy of this compound.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 13. opnme.com [opnme.com]
- 14. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.biomol.com [resources.biomol.com]
- 16. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 20. Different Signaling Mechanisms Regulating IL-6 Expression by LPS between Gingival Fibroblasts and Mononuclear Cells: Seeking the Common Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IRAK Inhibitor 6 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IRAK inhibitor 6 in their experiments. The information is tailored for scientists in academic and drug development settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values in Biochemical Assays
-
Question: My in vitro kinase assay is yielding inconsistent IC50 values for this compound, and they are significantly higher than the reported 160 nM. What could be the cause?
-
Potential Causes & Solutions:
-
High ATP Concentration: The inhibitory activity of ATP-competitive inhibitors like this compound is sensitive to the concentration of ATP in the assay. High ATP levels will require a higher concentration of the inhibitor to achieve 50% inhibition.
-
Solution: Ensure your ATP concentration is at or below the Km of IRAK4 for ATP. For many kinase assays, this is in the low micromolar range. If possible, determine the Km of your specific enzyme preparation.
-
-
Enzyme Concentration: The IC50 value can be influenced by the enzyme concentration, especially for tight-binding inhibitors.
-
Solution: Use the lowest concentration of IRAK4 that still provides a robust signal in your assay. This minimizes the contribution of enzyme concentration to the apparent IC50.[1]
-
-
Inhibitor Solubility: this compound is soluble in DMSO. If the inhibitor precipitates in the aqueous assay buffer, its effective concentration will be lower than expected.
-
Assay Signal Interference: Components of your assay system or the inhibitor itself might interfere with the detection method (e.g., fluorescence or luminescence).
-
Solution: Run control experiments with the inhibitor in the absence of the enzyme to check for any direct effects on the assay signal.
-
-
Issue 2: Lack of or Weak Inhibition in Cell-Based Assays
-
Question: I am not observing significant inhibition of cytokine production (e.g., TNF-α, IL-6) in my cell-based assay (e.g., in LPS-stimulated THP-1 cells) even at concentrations well above the biochemical IC50. Why is this happening?
-
Potential Causes & Solutions:
-
Cell Permeability: The inhibitor may have poor permeability into the specific cell type you are using.
-
Solution: While this compound is expected to be cell-permeable, this can vary. You can try increasing the incubation time with the inhibitor before stimulation.
-
-
Inhibitor Concentration and Incubation Time: The effective concentration in a cellular context is often higher than the biochemical IC50 due to factors like cell membrane permeability and intracellular ATP concentrations.[4]
-
Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and vary the pre-incubation time (e.g., 1 to 4 hours) before adding the stimulus.
-
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also interfere with cellular signaling pathways.[2][3]
-
Solution: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ensure the vehicle control contains the same DMSO concentration as your inhibitor-treated wells.[5]
-
-
Stimulus Strength: An overly strong stimulus (e.g., a very high concentration of LPS) might overwhelm the inhibitory capacity of the compound at the concentrations tested.
-
Solution: Titrate your stimulus to find a concentration that gives a robust but sub-maximal response, making it more sensitive to inhibition.
-
-
Assay Readout Timing: The timing of when you measure the downstream effect is critical. Cytokine production, for example, has specific kinetics.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring your desired readout after stimulation.
-
-
Issue 3: Unexpected Cellular Toxicity
-
Question: I am observing significant cell death in my experiments at concentrations where I expect to see specific inhibition. Is this expected?
-
Potential Causes & Solutions:
-
Off-Target Effects: At higher concentrations, kinase inhibitors can inhibit other kinases, leading to toxicity.
-
Solvent Toxicity: As mentioned, DMSO can be toxic at higher concentrations.
-
Solution: Verify that the DMSO concentration in your vehicle control is not causing toxicity.
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
Solution: It is crucial to establish a therapeutic window for your specific cell line by performing cytotoxicity assays.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[10][11] IRAK4 is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By binding to the ATP pocket of IRAK4, the inhibitor prevents the phosphorylation of its downstream substrates, thereby blocking the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.
Q2: How should I prepare and store this compound?
A2: this compound should be dissolved in fresh, high-quality DMSO to make a concentrated stock solution (e.g., 10 mM).[12] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working dilutions for cell-based assays, dilute the stock solution in your culture medium immediately before use.
Q3: What are the expected downstream effects of IRAK4 inhibition in a cell-based assay?
A3: Inhibition of IRAK4 should lead to a reduction in the activation of downstream signaling pathways. This can be measured by:
-
Reduced Cytokine Production: A decrease in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β upon stimulation with TLR ligands (e.g., LPS) or IL-1β.[13] This is commonly measured by ELISA.
-
Reduced Phosphorylation of Downstream Targets: A decrease in the phosphorylation of proteins downstream of IRAK4, such as IRAK1, IκBα, and MAP kinases (p38, JNK). This is typically assessed by Western blotting.
Q4: Are there potential off-target effects I should be aware of?
A4: While this compound is selective for IRAK4, like many kinase inhibitors, it may exhibit activity against other kinases at higher concentrations. The ATP-binding pockets of kinases can be highly conserved. It is good practice to consult kinome scan data if available or test for effects on closely related kinases if your experimental results are unexpected.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [10] |
| IC50 | 160 nM (biochemical assay) | [10] |
| Molecular Weight | 396.46 g/mol | |
| Formula | C20H20N4O3S | |
| Solubility | 10 mM in DMSO | |
| Storage | Store stock solutions at -20°C or -80°C |
Table 2: Comparison of Selected IRAK4 Inhibitors
| Inhibitor | IRAK4 IC50 (nM) | Notes | Reference |
| This compound | 160 | Selective IRAK4 inhibitor. | [10] |
| Zimlovisertib (PF-06650833) | 0.2 (cell-based), 2.4 (PBMC) | Potent and selective IRAK4 inhibitor. | [14] |
| AS2444697 | 21 | Orally active IRAK4 inhibitor. | [14] |
| Zabedosertib (BAY 1834845) | 3.55 | Selective, orally active IRAK4 inhibitor. | [14] |
| Emavusertib | 57 | Inhibitor of IRAK4 and FLT3. | [14] |
| IRAK4-IN-1 | 7 | Potent IRAK4 inhibitor. | [11] |
| IRAK-4 protein kinase inhibitor 2 | 4000 | Potent IRAK4 inhibitor. | [15] |
Experimental Protocols
Protocol 1: Cell-Based Assay for IRAK4 Inhibition in THP-1 Cells
This protocol describes a method to assess the efficacy of this compound by measuring the inhibition of TNF-α production in LPS-stimulated THP-1 human monocytic cells.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 50 µL of the diluted inhibitor to the appropriate wells. For vehicle control wells, add 50 µL of culture medium with the same final concentration of DMSO.
-
Pre-incubate the plate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock of Lipopolysaccharide (LPS) in sterile PBS.
-
Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL. For unstimulated controls, add 50 µL of sterile PBS.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Cytokine Measurement (ELISA):
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for TNF-α measurement using a commercial ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Plot the percentage of inhibition of TNF-α production against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated IRAK1
This protocol details the detection of phosphorylated IRAK1 (a direct substrate of IRAK4) as a readout for IRAK4 activity.
-
Cell Treatment:
-
Seed cells (e.g., THP-1 or other relevant cell lines) in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound at the desired concentrations (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., IL-1β at 50 ng/mL) for 15-30 minutes.[16]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (e.g., p-IRAK1 Thr209) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total IRAK1 or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. quora.com [quora.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preventing IRAK inhibitor 6 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of IRAK inhibitor 6 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways, with an IC50 of 0.16 μM.[1][2] Its physicochemical properties present a challenge for in vitro experiments as it is insoluble in water and ethanol.[1] The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][3]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its low aqueous solubility. The inhibitor is typically dissolved in a high concentration of 100% DMSO, a water-miscible organic solvent. When this concentrated stock solution is diluted into the cell culture medium, the final DMSO concentration becomes very low. This drastic change in the solvent environment causes the inhibitor to come out of solution and form a precipitate.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[4] However, it is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your inhibitor-treated cells, to account for any potential effects of the solvent itself.
Q4: Can I use heat or sonication to dissolve the precipitate in my cell culture medium?
It is not recommended to heat your cell culture medium containing the inhibitor, as this can degrade sensitive components of the medium and harm your cells. While sonication can be used to aid the initial dissolution of the inhibitor in 100% DMSO, sonicating the final cell culture medium is not advisable as it can damage the cells.[3][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Issue: Precipitate forms immediately upon adding the inhibitor stock solution to the cell culture medium.
Potential Causes and Solutions:
-
Improper Dilution Technique: Adding a small volume of highly concentrated inhibitor stock directly into a large volume of aqueous medium can cause localized high concentrations that lead to immediate precipitation.
-
Recommended Protocol: Follow a serial dilution method. First, prepare intermediate dilutions of your concentrated DMSO stock solution in 100% DMSO. Then, add the final DMSO dilution to your cell culture medium. This gradual dilution process can help prevent the inhibitor from crashing out of solution.
-
-
Suboptimal Stock Concentration: Using a stock solution that is too concentrated can exacerbate the precipitation problem.
-
Recommended Protocol: While a high concentration stock is necessary, avoid excessively high concentrations if possible. A 10 mM stock in DMSO is a common starting point.
-
-
Presence of Water in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can significantly reduce the solubility of this compound.[1][6][7]
-
Recommended Protocol: Use fresh, anhydrous, high-quality DMSO. Aliquot your DMSO upon receipt into smaller, sealed vials to minimize exposure to air and moisture.
-
Issue: The inhibitor solution appears cloudy or contains visible particles after a short incubation period.
Potential Causes and Solutions:
-
Exceeding the Solubility Limit: The final concentration of this compound in your cell culture medium may be above its limit of solubility in that specific aqueous environment.
-
Recommended Protocol: Try lowering the final working concentration of the inhibitor. It is also advisable to perform a solubility test by preparing the inhibitor in your cell culture medium at various concentrations and observing for any precipitation over time before treating your cells.
-
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the inhibitor and reduce its solubility.
-
Recommended Protocol: While FBS can sometimes help stabilize hydrophobic compounds, its effects can be variable. If you suspect media interactions, you can try pre-diluting the inhibitor in a small volume of serum-free media before adding it to your complete, serum-containing media.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 7 mg/mL (17.65 mM) | [1] |
| DMSO | 8.33 mg/mL (21.01 mM) | [3] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Note: The solubility in DMSO can be influenced by the purity and water content of the solvent.
Table 2: Recommended DMSO Concentrations for Cell Culture Experiments
| Final DMSO Concentration | Potential Effect on Cells | Recommendation |
| < 0.1% | Minimal to no toxicity for most cell lines. | Highly Recommended |
| 0.1% - 0.5% | Generally well-tolerated by most cell lines, but minor effects are possible. | Acceptable (Always include a vehicle control) |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Using a sterile needle and syringe, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, you can gently vortex the vial. If needed, sonicate the vial in a water bath for a short period.
-
Once the inhibitor is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3] Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for Cell-Based Assays
This protocol is for treating cells in a 6-well plate with a final volume of 2 mL per well.
-
Thaw a single-use aliquot of your 10 mM this compound stock solution.
-
Perform a serial dilution of the 10 mM stock in 100% DMSO to get a range of intermediate concentrations. For example, to achieve a final concentration of 1 µM, you might prepare a 1 mM intermediate stock.
-
Add 2 µL of the 1 mM intermediate stock solution to the 2 mL of cell culture medium in each well. This will give you a final inhibitor concentration of 1 µM and a final DMSO concentration of 0.1%.
-
For your vehicle control, add 2 µL of 100% DMSO to 2 mL of cell culture medium.
-
Gently mix the contents of the wells by swirling the plate.
-
Incubate your cells for the desired treatment period.
Visualizations
IRAK Signaling Pathway
Caption: Simplified IRAK signaling pathway upon TLR/IL-1R activation.
Troubleshooting Workflow for Inhibitor Precipitation
Caption: A logical workflow for preventing this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Navigating Inconsistent Results with IRAK Inhibitor 6: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and understand inconsistencies encountered during experiments with IRAK inhibitor 6. The following guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed experimental protocols.
Troubleshooting Guide: Inconsistent IC50 Values and Cellular Activity
Researchers may occasionally observe variability in the half-maximal inhibitory concentration (IC50) and cellular efficacy of this compound. This guide provides a structured approach to identifying and resolving these inconsistencies.
Question: Why am I observing significant well-to-well or experiment-to-experiment variability in my IC50 values for this compound?
Answer: Variability in IC50 values can stem from several factors. Here's a step-by-step troubleshooting approach:
-
Re-evaluate Compound Handling and Storage:
-
Solubility: this compound is soluble in DMSO. Ensure the stock solution is fully dissolved and free of precipitates. Inconsistent dissolution can lead to inaccurate concentrations in your assays.
-
Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor from the stock for each experiment to minimize degradation in aqueous media.
-
-
Standardize Assay Conditions:
-
ATP Concentration: In in-vitro kinase assays, the IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration. Use an ATP concentration that is close to the Michaelis constant (Km) of IRAK4 for ATP to obtain more physiologically relevant and consistent IC50 values.[1][2]
-
Enzyme and Substrate Concentrations: Ensure consistent concentrations of the IRAK4 enzyme and its substrate in all wells and across all experiments. Variations can directly impact the reaction rate and, consequently, the apparent inhibitor potency.
-
Incubation Times: Adhere to a consistent incubation time for the kinase reaction and with the inhibitor.
-
-
Review Cell-Based Assay Parameters:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways, affecting inhibitor response.
-
Cell Density: Seed cells at a consistent density across all wells. Over-confluent or sparsely populated wells can exhibit different sensitivities to the inhibitor.
-
Serum Concentration: If using serum-containing media, be aware that components in the serum can bind to the inhibitor, reducing its effective concentration. Consider using serum-free or reduced-serum conditions if appropriate for your cell line.
-
Question: My in-vitro kinase assay shows potent inhibition by this compound, but I see weak or no activity in my cell-based assays. What could be the reason?
Answer: A discrepancy between in-vitro and cellular activity is a common challenge in drug discovery.[3] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane. Consider using alternative delivery methods or structurally related analogs with improved cell penetration.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching its intracellular target.
-
High Intracellular ATP: The concentration of ATP inside a cell is significantly higher than that typically used in in-vitro kinase assays. This high concentration of the competing substrate (ATP) can lead to a rightward shift in the IC50 value, making the inhibitor appear less potent in a cellular context.[4]
-
Off-Target Effects: In a cellular environment, the inhibitor may engage with other kinases or proteins, leading to complex downstream effects that mask its intended activity on IRAK4.
-
Scaffolding Function of IRAK4: IRAK4 possesses both kinase and scaffolding functions.[5] While this compound blocks the kinase activity, it may not disrupt the scaffolding function, which can still allow for some downstream signaling.
Frequently Asked Questions (FAQs)
Q1: What is the reported IC50 of this compound?
A1: this compound is a selective inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) with a reported IC50 of 0.16 μM in cell-free assays.
Q2: What is the mechanism of action of this compound?
A2: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates.[6]
Q3: Is this compound selective for IRAK4?
A3: While it is reported as a selective IRAK4 inhibitor, it is good practice to perform kinome-wide profiling to assess its selectivity against other kinases, especially other members of the IRAK family, as the ATP-binding pockets can be conserved.
Q4: How can I confirm that this compound is engaging its target in cells?
A4: A Western blot analysis is a reliable method to confirm target engagement. You can assess the phosphorylation status of downstream targets of IRAK4, such as IRAK1 and proteins in the NF-κB and MAPK signaling pathways. A reduction in the phosphorylation of these targets upon treatment with this compound would indicate successful target engagement.
Quantitative Data Summary
The following table summarizes the IC50 values of various IRAK inhibitors for comparison.
| Inhibitor Name | Target(s) | IC50 (nM) | Assay Type |
| This compound | IRAK4 | 160 | Cell-free |
| HS-243 | IRAK1 / IRAK4 | 24 / 20 | Kinome-wide screen |
| PF-06650833 | IRAK4 | 0.52 | In-vitro kinase assay |
| BAY-1834845 | IRAK4 | 3.55 | In-vitro kinase assay |
| DW18134 | IRAK4 | 11.2 | In-vitro kinase assay |
| IRAK 1/4 Inhibitor I | IRAK1 / IRAK4 | 300 / 200 | Not specified |
| JH-1-25 | IRAK1 / IRAK4 | 9.3 / 17.0 | Invitrogen Lantha assay / Z'-LYTE assay |
Detailed Experimental Protocols
In-Vitro IRAK4 Kinase Assay
This protocol is a general guideline and may need optimization for specific experimental setups.
-
Prepare Reagents:
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.
-
IRAK4 Enzyme: Recombinant human IRAK4.
-
Substrate: A suitable peptide or protein substrate for IRAK4 (e.g., a peptide containing the IRAK1 phosphorylation site).
-
ATP: Adenosine triphosphate.
-
This compound: Serial dilutions in DMSO.
-
Detection Reagent: A reagent to measure kinase activity, such as ADP-Glo™ Kinase Assay.
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to all wells of a 96-well plate.
-
Add 2.5 µL of this compound at various concentrations (or DMSO as a vehicle control) to the appropriate wells.
-
Add 2.5 µL of IRAK4 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for IRAK Signaling Pathway
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
Stimulate the cells with a TLR agonist (e.g., LPS) or IL-1β to activate the IRAK signaling pathway.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of IRAK4 (e.g., phospho-IRAK1, phospho-p65, phospho-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for troubleshooting inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: IRAK Inhibitor 6 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in studies involving IRAK inhibitor 6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] It functions by binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity.[4]
Q2: What is the mechanism of action of IRAK4?
IRAK4 is a crucial serine/threonine kinase that plays a central role in the innate immune response. It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][6][7] Upon receptor activation, IRAK4 is recruited to a complex with the adaptor protein MyD88, where it phosphorylates and activates IRAK1.[8][9] This initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines and chemokines.[5][7]
Q3: How should I prepare and store this compound?
Proper handling and storage of this compound are critical to ensure its stability and activity.
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO. Use fresh, high-quality DMSO as moisture can reduce solubility. | [1] |
| Stock Solution | Prepare a concentrated stock solution in DMSO (e.g., 10 mM). | [3] |
| Storage | Store the solid compound at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 2 years to avoid repeated freeze-thaw cycles. | [2] |
Q4: What are the potential applications of this compound in research?
Given its role in inhibiting a key inflammatory signaling pathway, this compound is a valuable tool for studying:
-
Innate immunity and inflammation[9]
-
Autoimmune diseases[10]
-
Certain types of cancer where IRAK4 signaling is implicated[7][11]
-
The specific role of IRAK4 kinase activity in various cellular processes
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Inhibitor Activity | Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. Use Fresh DMSO: Ensure the DMSO used for dissolving the inhibitor is of high quality and anhydrous, as moisture can affect solubility and stability.[1] |
| Cell Culture Conditions | Control Cell Density: Plate cells at a consistent density across all experiments, as cell confluence can affect signaling pathways. Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and signaling changes. |
| Lot-to-Lot Variability | Test New Lots: Before starting a new series of experiments, test the new lot of inhibitor to ensure it has comparable activity to the previous lot. |
| Serum Interference | Consider Serum-Free Conditions: Components in serum may interact with the inhibitor. If variability persists, consider performing experiments in serum-free or reduced-serum media for the duration of the inhibitor treatment. |
Issue 2: Lower than Expected Inhibition
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your specific cell type and experimental conditions by performing a dose-response experiment. Start with a broad range of concentrations around the reported IC50 (160 nM)[2][3] and narrow down to the most effective concentration with minimal toxicity. |
| Insufficient Incubation Time | Optimize Incubation Time: The time required for the inhibitor to exert its effect can vary. Perform a time-course experiment to determine the optimal incubation time for your experimental endpoint. |
| Inhibitor Degradation | Assess Stability in Media: Small molecule inhibitors can be unstable in cell culture media over long incubation periods. If long-term experiments are necessary, consider replenishing the media with fresh inhibitor at regular intervals. |
| Cellular Efflux | Use Efflux Pump Inhibitors: Some cell lines express high levels of efflux pumps that can reduce the intracellular concentration of the inhibitor. If this is suspected, consider co-treatment with a known efflux pump inhibitor as a control experiment. |
Issue 3: Unexpected or Off-Target Effects
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inhibitor Promiscuity | Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to IRAK4 inhibition, use a structurally different IRAK4 inhibitor as a control. Perform Kinome Profiling: For critical experiments, consider a kinome-wide screen to identify potential off-target kinases inhibited by this compound at the concentration used.[12] |
| Cellular Toxicity | Assess Cell Viability: Always perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to ensure that the observed effects are not due to general cytotoxicity of the inhibitor. |
| Scaffolding vs. Kinase Activity | Use a Kinase-Dead Mutant: IRAK4 has both kinase and scaffolding functions. To dissect these roles, consider using a kinase-dead IRAK4 mutant as a control in your experimental system.[13] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for IRAK4 Inhibition
This protocol provides a general workflow for assessing the efficacy of this compound in a cell-based assay.
-
Cell Seeding: Plate cells at a predetermined optimal density in a suitable multi-well plate. Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture media. It is recommended to first prepare a high-concentration stock in DMSO and then dilute it in media to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Inhibitor Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration).
-
Stimulation (if applicable): After a pre-incubation period with the inhibitor (e.g., 1-2 hours), stimulate the cells with an appropriate agonist to activate the IRAK4 pathway (e.g., Lipopolysaccharide (LPS) for TLR4 activation, IL-1β for IL-1R activation).[12]
-
Incubation: Incubate the cells for the desired period to allow for the downstream effects of IRAK4 inhibition to manifest.
-
Endpoint Analysis: Analyze the desired endpoint. This could be:
-
Cytokine Secretion: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex bead-based assay.[13][14]
-
Protein Phosphorylation: Lyse the cells and perform Western blotting to assess the phosphorylation status of downstream targets of the IRAK4 pathway (e.g., phosphorylation of IκBα, p38, JNK).[13][14]
-
Gene Expression: Extract RNA from the cells and perform RT-qPCR to measure the expression of target genes.[14]
-
Protocol 2: Determining the IC50 of this compound
-
Follow the general cell-based assay protocol (Protocol 1).
-
Use a wide range of this compound concentrations in a serial dilution (e.g., 10-fold dilutions from 10 µM to 1 nM).
-
After endpoint analysis, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximal inhibition.
Recommended Controls for IRAK4 Inhibition Studies:
| Control | Purpose |
| Vehicle Control (DMSO) | To account for any effects of the solvent used to dissolve the inhibitor. |
| Unstimulated Control | To establish the basal level of the measured endpoint without any stimulation. |
| Stimulated Control | To determine the maximum response of the signaling pathway upon stimulation. |
| Positive Control Inhibitor | A known, well-characterized IRAK4 inhibitor to validate the assay and compare the potency of this compound. |
| Negative Control Compound | A structurally similar but inactive compound to control for non-specific effects of the chemical scaffold. |
Visualizations
Caption: Simplified IRAK4 signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 12. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with IRAK Inhibitor 6
Welcome to the technical support center for IRAK Inhibitor 6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not seeing the expected decrease in pro-inflammatory cytokine production (e.g., IL-6, TNF-α) after treating my cells with this compound and stimulating with a TLR agonist (like LPS). What could be the reason?
A1: Several factors could contribute to this unexpected result. Here’s a troubleshooting guide:
-
Cell Type and Species Differences: The reliance on IRAK4 kinase activity can vary between cell types and species. For instance, studies have shown differences in TLR signaling pathways between mouse and human macrophages.[1] It's crucial to consider whether the cellular model you are using has a well-documented IRAK4-dependent signaling pathway for the chosen stimulus.
-
Inhibitor Concentration and Incubation Time: Ensure you are using the optimal concentration of this compound and an appropriate pre-incubation time. We recommend performing a dose-response curve to determine the effective concentration for your specific cell type and experimental conditions.
-
Alternative Signaling Pathways: TLR activation can trigger multiple downstream signaling cascades. While IRAK4 is a key mediator, other pathways might be compensating for its inhibition. Consider investigating the activation of other kinases in the pathway, such as TAK1. Some IRAK inhibitors have been shown to have off-target effects on TAK1, which could complicate results if not accounted for.[2]
-
Scaffolding Function of IRAK4: In some contexts, particularly in human cells, the scaffolding function of IRAK4, which facilitates the assembly of the signaling complex, may be more critical than its kinase activity for certain downstream events.[3][4] this compound, being a kinase inhibitor, would not disrupt this scaffolding role.
-
Inhibitor Quality and Solubility: Verify the purity and proper solubilization of your this compound stock. The inhibitor is typically dissolved in DMSO.[5][6]
Q2: I'm observing cell death in my cultures after treatment with this compound, which was not my intended outcome. Why might this be happening?
A2: Unintended cytotoxicity can arise from a few sources:
-
Off-Target Effects: Although this compound is reported to be selective for IRAK4, high concentrations may lead to off-target inhibition of other kinases that are essential for cell survival. A kinome-wide selectivity profile for this compound is not extensively published, so off-target effects are a possibility.[2]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the IRAK4 pathway, especially if they have a dependency on this pathway for survival signals, as has been suggested for certain cancer cell lines.[2][7]
Q3: My western blot results show incomplete inhibition of downstream NF-κB or MAPK pathway activation (e.g., p-p65, p-p38) despite using a high concentration of this compound. What's going on?
A3: This is a common challenge and can be dissected with the following considerations:
-
Redundant Kinase Activity: The IRAK family has other members, including IRAK1, which also has kinase activity.[1] While IRAK4 is upstream and activates IRAK1, there might be compensatory mechanisms or IRAK4-independent activation of IRAK1 in your specific experimental system.
-
Kinase-Independent Scaffolding: As mentioned previously, IRAK4's role as a scaffold protein might be sufficient to propagate some level of downstream signaling even when its kinase activity is inhibited.[3][4]
-
Kinetics of Pathway Activation: The timing of your cell lysis after stimulation is critical. The peak phosphorylation of different signaling proteins occurs at different time points. You may need to perform a time-course experiment to capture the optimal window of inhibition.
-
Alternative Pathway Activation: The stimulus you are using might be activating NF-κB or MAPK pathways through receptors other than TLRs or IL-1R, which would be independent of IRAK4.
Quantitative Data Summary
For researchers investigating the efficacy of this compound, here is a summary of its reported potency.
| Inhibitor | Target | IC50 | Reference |
| This compound | IRAK4 | 160 nM | [5][6] |
Key Experimental Protocols
1. Western Blotting for IRAK Pathway Activation
-
Cell Seeding: Plate cells at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Add the TLR or IL-1R agonist (e.g., LPS at 100 ng/mL) for the desired time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of IRAK4, IRAK1, p65 NF-κB, p38 MAPK, etc. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
2. Cytokine Measurement by ELISA
-
Cell Culture and Treatment: Follow the same steps for cell seeding, inhibitor pre-treatment, and stimulation as in the western blot protocol, but for a longer stimulation period (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for your cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in your samples based on the standard curve.
Signaling Pathway and Workflow Diagrams
Caption: Expected mechanism of this compound in the TLR/IL-1R signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Interleukin-1 receptor-associated kinase (IRAK) family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
Validation & Comparative
A Comparative Guide to IRAK Inhibitors: IRAK Inhibitor 6 vs. PF-06650833 (Zimlovisertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK inhibitor 6 and PF-06650833 (Zimlovisertib). IRAK4 is a critical kinase in the innate immune signaling pathway, making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases.
Executive Summary
This comparison reveals a significant disparity in the available data for this compound and PF-06650833. While both compounds target IRAK4, PF-06650833 has been extensively characterized in biochemical, cellular, and in vivo preclinical and clinical settings. In contrast, publicly available data for this compound is limited to its biochemical potency. Consequently, a comprehensive performance comparison is challenging. PF-06650833 emerges as a significantly more potent and well-documented IRAK4 inhibitor.
Data Presentation
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | PF-06650833 (Zimlovisertib) |
| Target | IRAK4[1][2][3] | IRAK4[4] |
| Biochemical IC50 | 160 nM[1][2][3] | ~0.52 nM[5] |
| Cellular IC50 (unspecified cell-based assay) | No data available | 0.2 nM[6] |
| Cellular IC50 (PBMC assay, TNF release) | No data available | 2.4 nM[7] |
| Cellular IC50 (Human Whole Blood, TNF release) | No data available | 8.8 nM[7] |
Table 2: In Vivo Preclinical Data
| Model | This compound | PF-06650833 (Zimlovisertib) |
| Rat Collagen-Induced Arthritis (CIA) | No data available | Protective effect observed[6] |
| Mouse Lupus Models (pristane-induced and MRL/lpr) | No data available | Reduced antibody levels[6] |
| LPS-Induced Cytokine Release (rodent models) | No data available | Dose-dependent inhibition of TNF-α[6][8] |
Signaling Pathway and Experimental Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascade, which leads to the activation of NF-κB and the production of pro-inflammatory cytokines.
Caption: IRAK4 signaling pathway and point of inhibition.
Experimental Workflow: In Vitro Cytokine Release Assay
This diagram outlines a typical workflow for assessing the efficacy of an IRAK4 inhibitor in a cellular context by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine release in human peripheral blood mononuclear cells (PBMCs).
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of IRAK Inhibitor 6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methodologies for validating the efficacy of IRAK Inhibitor 6, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The content herein is intended to provide objective comparisons with alternative IRAK4-targeted compounds and is supported by established experimental data and detailed protocols.
Introduction to this compound
This compound is a selective small-molecule inhibitor of IRAK4, a serine/threonine kinase that plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. IRAK4 acts as a critical upstream kinase, and its inhibition is a promising therapeutic strategy for mitigating inflammatory responses. The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding site of IRAK4, thereby blocking its kinase activity and subsequent downstream signaling events, including the activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.
Comparative Efficacy of IRAK4 Inhibitors
The in vitro potency of this compound is benchmarked against other well-characterized IRAK4 inhibitors, including a small molecule inhibitor, PF-06650833 (Zimlovisertib), and a targeted protein degrader, KT-474. The following tables summarize their comparative performance across various in vitro assays.
Table 1: Biochemical Assay Performance
| Compound | Assay Type | Target | IC50/DC50 (nM) |
| This compound | Kinase Activity | IRAK4 | 160 |
| PF-06650833 | Kinase Activity | IRAK4 | 0.2 |
| KT-474 | Degradation | IRAK4 | 7 (DC50) |
Table 2: Cell-Based Assay Performance
| Compound | Cell Type | Assay Type | IC50 (nM) |
| PF-06650833 | Human PBMCs | R848-induced TNF-α release | 2.4 |
| PF-06650833 | Human Whole Blood | R848-induced TNF-α release | 8.8 |
| KT-474 | Human PBMCs | R848/LPS-induced IL-6 & IL-8 production | 1-100 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound efficacy.
Biochemical IRAK4 Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies the kinase activity of recombinant IRAK4 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and comparator compounds
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant IRAK4 enzyme, and the substrate.
-
Add the serially diluted inhibitors to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[1][2]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.[1]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular NF-κB Reporter Assay (Luciferase-Based)
This cell-based assay measures the activation of the NF-κB signaling pathway in response to a TLR agonist and the inhibitory effect of IRAK inhibitors.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8).
-
This compound and comparator compounds.
-
Luciferase Assay System (e.g., Promega, Agilent).
-
Passive Lysis Buffer.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or comparator compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist (e.g., TNF-α or LPS) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Incubate for a period sufficient to induce luciferase expression (e.g., 6-24 hours).[3]
-
Wash the cells with PBS and lyse them with Passive Lysis Buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.[4]
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Calculate the percent inhibition of NF-κB activation and determine the IC50 values.
Cytokine Release Assay in Human PBMCs
This assay measures the production and release of pro-inflammatory cytokines from primary human peripheral blood mononuclear cells (PBMCs) and the inhibitory effect of the compounds.
Materials:
-
Cryopreserved or freshly isolated human PBMCs.
-
RPMI-1640 medium supplemented with 10% FBS.
-
TLR agonist (e.g., LPS or R848).
-
This compound and comparator compounds.
-
ELISA, Luminex, or Meso Scale Discovery (MSD) kits for detecting cytokines of interest (e.g., TNF-α, IL-6, IL-8).
Procedure:
-
Thaw and culture PBMCs in a 96-well plate at a specified density.
-
Pre-treat the cells with serial dilutions of this compound or comparator compounds for 1-2 hours.
-
Stimulate the cells with a TLR agonist. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for a suitable duration to allow for cytokine production and release (e.g., 18-24 hours).
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using an appropriate immunoassay platform (ELISA, Luminex, or MSD) according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release and determine the IC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving IRAK4 and a general experimental workflow for validating IRAK inhibitor efficacy.
Caption: IRAK4-mediated signaling pathway.
Caption: In vitro validation workflow.
References
A Head-to-Head Comparison of IRAK-4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of emerging Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. IRAK-4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Its central role in propagating innate immune responses has made it a highly attractive therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers.[3][4]
Dysregulation of IRAK-4 signaling can lead to chronic inflammation and is implicated in the pathology of conditions like rheumatoid arthritis, lupus, and hematologic malignancies.[3][5] Consequently, the development of small molecule inhibitors that can modulate its activity is a major focus of pharmaceutical research.[6] These inhibitors typically work by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets and thereby disrupting the inflammatory cascade.[1][6] This guide summarizes the performance of several key IRAK-4 inhibitors based on publicly available experimental data.
IRAK-4 Signaling Pathway and Inhibitor Action
The IRAK-4 signaling cascade is initiated by the activation of TLRs or IL-1Rs. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK-4.[2] Activated IRAK-4 then phosphorylates IRAK-1, initiating a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][3] IRAK-4 inhibitors block this pathway at a critical upstream juncture.
Comparative Efficacy of IRAK-4 Inhibitors
The potency of IRAK-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following table summarizes the biochemical or cellular IC50 values for several prominent IRAK-4 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor Name | Alias | Developer/Origin | IRAK-4 IC50 | IRAK-1 IC50 | Notes |
| Zimlovisertib | PF-06650833 | Pfizer | 0.2 nM / 0.52 nM[7][8][9] | - | Orally active, advanced to Phase II clinical trials for RA.[10] |
| Emavusertib | CA-4948 | Curis/Aurigene | < 50 nM[11] | - | Orally bioavailable, targets IRAK-4/FLT3, in trials for malignancies.[8][12][13] |
| Zabedosertib | BAY1834845 | Bayer | 3.55 nM[9] | - | Orally active, tested in healthy volunteers and Phase II.[14] |
| KME-2780 | - | - | 0.5 nM[7] | 19 nM[7] | Orally active, dual IRAK-1/4 inhibitor.[7] |
| AZ1495 | - | - | 5 nM[7] | 23 nM[7] | Orally active, potent dual IRAK-1/4 inhibitor.[7] |
| R191 | - | - | 3 nM[15] | - | Potent IRAK-1/4 inhibitor.[15] |
| BMS-986126 | - | Bristol Myers Squibb | 5.3 nM[11][15] | >530 nM | Highly selective for IRAK-4 over IRAK-1 (>100-fold).[15] |
| HS-243 | - | - | 20 nM[8][16] | 24 nM[8][16] | Highly selective against a broad kinome panel.[16] |
| PF-06426779 | - | Pfizer | 1 nM[15] | - | Potent and selective.[15] |
| IRAK4-IN-4 | - | - | 2.8 nM[7][8] | - | Also inhibits cGAS (IC50 = 2.1 nM).[7] |
| AS2444697 | - | - | 21 nM[7] | - | Orally active, shows renoprotective effects.[7] |
| IRAK-1-4 Inhibitor I | - | - | 200 nM[8][15] | 300 nM[8][15] | Dual inhibitor.[8] |
| KT-474 | KYM-001 | Kymera Therapeutics | Degrader | Degrader | Orally active PROTAC degrader, not an inhibitor.[7] |
Table 1: Comparative Potency of Selected IRAK-4 Inhibitors. Data is compiled from various biochemical and cellular assays. Direct comparison should be made with caution due to differing experimental conditions.
Experimental Data Highlights
Zabedosertib (BAY1834845) and BAY1830839
In a study with healthy volunteers, both Zabedosertib and BAY1830839 significantly suppressed TNF-α and IL-6 responses (≥80% suppression) following an intravenous lipopolysaccharide (LPS) challenge.[14] Furthermore, both inhibitors reduced IL-1β-driven release of TNF-α, IL-6, and IL-8 by 50-80%.[14]
Emavusertib (CA-4948)
Emavusertib has demonstrated efficacy in preclinical models of B-cell non-Hodgkin's lymphoma (NHL).[5] In an OCI-Ly3 xenograft model, a 100 mg/kg daily oral dose resulted in over 90% tumor growth inhibition.[5] Clinical trials are ongoing for patients with relapsed/refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), particularly those with specific spliceosome mutations that lead to IRAK-4 overexpression.[12][17]
HS-243
HS-243 is noted for its high selectivity for IRAK-1/4 over the closely related TAK1 kinase (IC50 = 0.5 μM).[16] In a kinome-wide screen against 468 protein kinases, HS-243 demonstrated exceptional selectivity, inhibiting IRAK-4 and IRAK-1 by 98.6% and 99.35%, respectively, at a concentration of 10 μM.[16]
Methodologies for Key Experiments
Accurate evaluation of IRAK-4 inhibitors relies on robust and reproducible experimental protocols. Below are outlines for common assays used in their characterization.
In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK-4.
-
Objective: To determine the IC50 value of an inhibitor against IRAK-4.
-
Principle: Measures the phosphorylation of a substrate by IRAK-4 in the presence of varying concentrations of the inhibitor. The amount of ADP produced or substrate phosphorylated is quantified.
-
Key Reagents:
-
Protocol Outline (based on Transcreener® Assay):
-
Add test compounds and IRAK-4 enzyme to a 384-well plate.[18]
-
Initiate the reaction by adding ATP and the substrate.[18]
-
Incubate for a defined period (e.g., 60-90 minutes) at room temperature.[18][20]
-
Stop the reaction and add the ADP detection mixture, which contains an ADP-specific antibody and a fluorescent tracer.[18]
-
Measure the fluorescence signal (e.g., Fluorescence Polarization), which correlates with the amount of ADP produced.
-
Plot the inhibition curve against the inhibitor concentration and determine the IC50 value using non-linear regression.[9]
-
Cellular Cytokine Release Assay
This assay measures the effect of an inhibitor on cytokine production in whole blood or isolated immune cells stimulated with a TLR agonist.
-
Objective: To assess the functional potency of an inhibitor in a complex biological matrix.
-
Principle: Human peripheral blood mononuclear cells (PBMCs) or whole blood are pre-treated with the inhibitor and then stimulated with a TLR agonist like LPS (for TLR4) or R848 (for TLR7/8).[14] The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant is then measured.
-
Protocol Outline (Human Whole Blood Assay):
-
Collect fresh human whole blood in heparinized tubes.
-
Pre-incubate blood samples with various concentrations of the IRAK-4 inhibitor or vehicle control (DMSO) for 1 hour at 37°C.[21]
-
Add a TLR agonist (e.g., LPS to a final concentration of 100 ng/mL).
-
Incubate for 6-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the samples to separate plasma.
-
Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the plasma using a validated method like ELISA or a multiplex bead-based assay.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Conclusion
The landscape of IRAK-4 inhibitors is rapidly evolving, with several potent and selective molecules advancing through clinical development.[22][10] Compounds like Zimlovisertib, Emavusertib, and Zabedosertib have demonstrated promising activity in both preclinical models and human trials, validating IRAK-4 as a therapeutic target.[23][5][14] Key differentiators among these inhibitors include their potency, selectivity against other kinases (particularly IRAK-1), and pharmacokinetic properties. The development of highly selective inhibitors such as BMS-986126 and novel modalities like the PROTAC degrader KT-474 highlight the ongoing innovation in this field.[7][15] For researchers, the choice of inhibitor will depend on the specific requirements of their experimental system, balancing potency, selectivity, and the desired mechanism of action. The experimental protocols outlined provide a foundation for the rigorous evaluation and comparison of these and future IRAK-4 targeted therapies.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 6. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. abmole.com [abmole.com]
- 14. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule IRAK Inhibitors: IRAK Inhibitor 6 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IRAK Inhibitor 6 against other prominent small molecule inhibitors targeting the Interleukin-1 Receptor-Associated Kinase (IRAK) family. The data presented is compiled from publicly available experimental research to assist in the evaluation of these compounds for preclinical and discovery research.
Introduction: The IRAK Family in Health and Disease
The Interleukin-1 Receptor-Associated Kinase (IRAK) family, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are crucial serine/threonine kinases in innate immunity. They are central to signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, these receptors recruit the adaptor protein MyD88, leading to the assembly of a "Myddosome" complex that includes IRAK4 and IRAK1. IRAK4, as the master kinase, phosphorylates and activates IRAK1, which then interacts with TRAF6 to trigger downstream cascades, including NF-κB and MAPK pathways. This signaling culminates in the production of pro-inflammatory cytokines.
Dysregulation of IRAK signaling is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancers, making IRAK kinases, particularly IRAK4 and IRAK1, attractive therapeutic targets.
The MyD88-Dependent IRAK Signaling Pathway
The diagram below illustrates the canonical signaling pathway involving the IRAK family downstream of TLR/IL-1R activation.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize quantitative data for this compound and other notable small molecule inhibitors, categorized by their primary targets. It is important to note that IC50 values may vary between different studies and assay formats (e.g., ATP concentration, enzyme construct, detection method).
Table 1: Biochemical Inhibitory Potency (IC50)
| Inhibitor Name | Primary Target(s) | IRAK4 IC50 (nM) | IRAK1 IC50 (nM) | Notes / Reference(s) |
| This compound | IRAK4 | 160 | Not Reported | Preclinical tool compound.[1][2][3] |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | ~1,400 | Highly selective for IRAK4; ~7,000-fold selectivity over IRAK1.[4][5] |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 | Not Reported | Orally active and selective IRAK4 inhibitor.[6] |
| Emavusertib (CA-4948) | IRAK4 / FLT3 | 57 | Not Reported | Dual IRAK4 and FLT3 inhibitor in clinical trials for cancer.[7][8] |
| HS-243 | IRAK1 / IRAK4 | 20 | 24 | Potent dual inhibitor with minimal TAK1 activity.[9][10] |
| JH-X-119-01 | IRAK1 | >10,000 | 9 | Highly selective, covalent inhibitor of IRAK1.[11][12] |
Table 2: Cellular Activity of Select IRAK Inhibitors
| Inhibitor Name | Cell Type | Assay | Potency (IC50 / EC50) | Reference(s) |
| Zimlovisertib (PF-06650833) | Human PBMCs | R848-induced TNF-α release | 2.4 nM | [5][13] |
| Zabedosertib (BAY 1834845) | Rat Splenic Cells | LPS-induced TNF-α release | Strong Inhibition (IC50 not specified) | [14] |
| Emavusertib (CA-4948) | DLBCL Cell Lines | IL-6 / IL-10 Secretion | 35-41% reduction at test conc. | |
| JH-X-119-01 | WM/DLBCL Cells | Cell Viability / Killing | 0.59 - 9.72 µM | [11] |
| HS-243 | RA-FLS Cells | LPS-induced Cytokine Release | Significant reduction at 10 µM |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing inhibitor data. Below are representative protocols for the key assays used to characterize these small molecule inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (Generic)
This protocol describes a typical workflow for measuring the direct inhibition of IRAK4 kinase activity. Variations in substrate, ATP concentration, and detection method (e.g., radiometric, fluorescence, luminescence) are common.
Detailed Steps:
-
Inhibitor Preparation: Test compounds, such as this compound, are serially diluted in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Plate Setup: A small volume (e.g., 50 nL) of each inhibitor concentration is dispensed into wells of a low-volume 384-well microplate. Control wells contain DMSO only.
-
Kinase Reaction: A solution containing recombinant human IRAK4 enzyme and a suitable substrate (e.g., a biotinylated peptide derived from a known IRAK4 substrate) in kinase reaction buffer is prepared. The buffer typically contains Tris-HCl, MgCl₂, DTT, and BSA.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP. The ATP concentration is critical; assays are often run at or near the ATP Km value for the kinase to ensure competitive inhibitors are accurately characterized.[1]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Reaction Termination & Detection: The reaction is stopped by adding a buffer containing EDTA, which chelates Mg²⁺ ions required for kinase activity. A detection reagent is then added. For a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, this would include a Europium-labeled antibody that recognizes the phosphorylated substrate.[1]
-
Data Analysis: The plate is read on a suitable plate reader. The signal is converted to percent inhibition relative to controls, and IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Cytokine Release Assay (THP-1 Cells)
This protocol outlines a common method to measure an inhibitor's ability to block inflammatory signaling in a relevant cell type.
-
Cell Culture and Plating: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are seeded into 96-well culture plates at a density of approximately 5 x 10⁵ cells/mL.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (or DMSO vehicle control) for 1-2 hours at 37°C.
-
Cellular Stimulation: To induce an inflammatory response, cells are stimulated with a TLR agonist, typically Lipopolysaccharide (LPS) from E. coli, at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for a period of 4 to 24 hours at 37°C in a 5% CO₂ incubator to allow for cytokine production and secretion.[13]
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.
-
Cytokine Quantification: The concentration of a specific cytokine, most commonly TNF-α, in the supernatant is quantified using a commercial ELISA, HTRF, or AlphaLISA kit according to the manufacturer's instructions.[2][13]
-
Data Analysis: A standard curve is generated using recombinant TNF-α. The concentration of TNF-α in the samples is determined by interpolating from the standard curve. The percent inhibition for each inhibitor concentration is calculated, and the IC50 value is determined.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. nanopartikel.info [nanopartikel.info]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of IRAK Inhibitor 6 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of IRAK inhibitor 6 against other known IRAK inhibitors. The data presented is compiled from publicly available scientific literature and product technical information.
Introduction to this compound
This compound is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2] It exhibits an IC50 of 0.16 μM for IRAK4.[1][2] Given the central role of IRAK4 in innate immunity and inflammation, its selective inhibition is a key therapeutic strategy for a range of autoimmune and inflammatory diseases.[3] This guide focuses on the cross-reactivity profile of this compound, a crucial parameter in drug development for assessing potential off-target effects and ensuring safety and efficacy.
Quantitative Cross-Reactivity Data
The following tables summarize the available quantitative data on the cross-reactivity of this compound and a selection of alternative IRAK inhibitors. The data is primarily derived from kinase panel screening assays.
Table 1: Selectivity Profile of this compound
| Target Kinase | % Inhibition @ 10 μM | Number of Kinases Screened |
| IRAK4 | >80% | 108 |
| MINK1 | >80% | 108 |
Data sourced from a study on potent and selective amidopyrazole inhibitors of IRAK4.[4]
Table 2: Comparative Selectivity of Alternative IRAK Inhibitors
| Inhibitor Name | Primary Target(s) | Cross-Reactivity Summary |
| Zabedosertib (BAY 1834845) | IRAK4 | Described as having a "very promising kinase selectivity profile" in a KINOMEscan panel.[3][5][6] |
| Zimlovisertib (PF-06650833) | IRAK4 | Assessed against a panel of 278 kinases at 200 nM, showing approximately 100% inhibition of IRAK4.[7] |
| Emavusertib (CA-4948) | IRAK4, FLT3 | Demonstrated moderate to high selectivity in a panel of 329 kinases.[8][9] It is over 500-fold more selective for IRAK4 compared to IRAK1.[10][11] |
| IRAK1/4 Inhibitor (Unnamed) | IRAK1, IRAK4 | IC50 values of 0.3 μM (IRAK1) and 0.2 μM (IRAK4). Showed IC50 values >10 μM in a panel of 27 other kinases.[12] |
Experimental Protocols
The cross-reactivity data presented in this guide is typically generated using large-scale kinase screening assays. Below are detailed methodologies for common experimental approaches.
KINOMEscan™ Kinase Binding Assay
The KINOMEscan™ platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is detected using a quantitative PCR (qPCR) readout of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Methodology:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand (typically on beads), and the test compound.[13]
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the associated DNA tag using qPCR.[13][14]
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates greater inhibition of the kinase-ligand interaction. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[14]
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay for measuring inhibitor binding to the kinase ATP pocket.
Principle: This assay relies on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to a europium (Eu)-labeled anti-tag antibody that is bound to the kinase. When the tracer and the antibody are both bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ 647 acceptor. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.[15][16]
Methodology:
-
Reagent Preparation: Prepare a 1X kinase buffer solution. Serially dilute the test compound to the desired concentrations. Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody.
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[15]
-
Plate Reading: Read the plate on a TR-FRET capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the IRAK4 signaling pathway and a typical workflow for kinase selectivity profiling.
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | IRAK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for IRAK Inhibitor 6
For researchers and drug development professionals, the safe handling and disposal of chemical reagents are paramount to maintaining a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of IRAK inhibitor 6, a compound not classified as a hazardous substance. Adherence to these procedures will help ensure operational safety and environmental responsibility.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes standard laboratory attire: a lab coat, safety glasses, and gloves. While this compound is not classified as hazardous, these precautions minimize the risk of any potential irritation or unforeseen reactions.
Quantitative Data Summary
The following table summarizes the key identification and solubility information for this compound.
| Property | Value |
| Chemical Name | N-[2-methoxy-4-(4-morpholinyl)phenyl]-2-(3-pyridinyl)-4-thiazolecarboxamide |
| CAS Number | 1042672-97-8 |
| Molecular Formula | C₂₀H₂₀N₄O₃S |
| Molecular Weight | 396.46 g/mol |
| Solubility in DMSO | ≥ 7 mg/mL |
Step-by-Step Disposal Protocol
The disposal procedure for this compound varies depending on its physical state (solid or in solution) and the quantity to be disposed of.
Disposal of Solid (Unused) this compound
-
Small Quantities (typically <1g):
-
Ensure the compound is in a securely sealed container.
-
The primary container should be placed in a secondary, larger container, such as a labeled disposal bag or box for non-hazardous chemical waste.
-
This secondary container can then be disposed of in the regular laboratory trash, which should be transferred by laboratory personnel directly to the facility's main waste dumpster. Do not leave chemical containers in common area trash bins that are handled by custodial staff.
-
-
Large Quantities (typically >1g):
-
For the disposal of larger amounts of solid this compound, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on local regulations and facility protocols for non-hazardous chemical waste.
-
Disposal of this compound in Solution (e.g., in DMSO)
-
Small Volumes (typically <100mL) of Dilute Solutions:
-
Consult your institutional EHS guidelines regarding the drain disposal of non-hazardous, water-miscible solutions. Many institutions permit the drain disposal of such solutions with copious amounts of running water.
-
Do not dispose of solutions containing solvents like DMSO down the drain without explicit approval from your EHS department. Some localities have strict limits on the types and amounts of solvents that can enter the sanitary sewer system.
-
If drain disposal is not permitted, collect the waste solution in a designated, labeled container for non-hazardous liquid waste. This container should then be managed according to your institution's chemical waste procedures, which may involve collection by the EHS department.
-
-
Large Volumes or Concentrated Solutions:
-
All large volumes or concentrated solutions of this compound must be collected in a compatible, sealed, and clearly labeled waste container.
-
The label should indicate "Non-hazardous waste: this compound in [Solvent Name]".
-
Arrange for the disposal of this waste through your institution's EHS department.
-
Disposal of Empty Containers
-
Rinsing:
-
Thoroughly rinse any empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone), followed by water.
-
The rinsate should be collected and disposed of as non-hazardous liquid waste, following the procedures outlined above.
-
-
Defacing:
-
Completely deface or remove the original label to prevent any confusion.
-
-
Final Disposal:
-
Once rinsed and defaced, the empty container can be disposed of in the regular laboratory trash or recycling, depending on the container material and institutional policies.
-
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for determining the appropriate disposal route for this compound.
Caption: Decision workflow for this compound disposal.
IRAK Signaling Pathway Context
This compound targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Understanding the pathway provides context for the inhibitor's biological significance.
Caption: Simplified IRAK4 signaling pathway.
Disclaimer: The information provided is based on currently available safety data. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations before disposing of any chemical waste.
Personal protective equipment for handling IRAK inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of IRAK inhibitor 6. It is intended to be a preferred resource for laboratory safety and chemical handling, offering procedural guidance to ensure the safe and effective use of this compound in a research setting.
Safety and Hazard Information
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to handle all chemical compounds with a high degree of caution.[1] For potent small molecule inhibitors, a comprehensive approach to safety is recommended, incorporating engineering controls, personal protective equipment, and safe work practices to minimize exposure.
1.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. Based on the nature of the compound and the procedures involved, the following PPE is recommended:
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of the compound in solution. |
| Hand Protection | Nitrile gloves (double gloving is recommended). | Prevents skin contact. Check for compatibility with the solvent used (e.g., DMSO). |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. For procedures that may generate dust or aerosols (e.g., weighing), a fume hood or a respirator with a P2 filter is recommended. | Minimizes inhalation of the compound. |
1.2. Quantitative Safety Data
Specific quantitative toxicology data for this compound, such as LD50 or Occupational Exposure Limits (OELs), are not publicly available. The Safety Data Sheet indicates that no occupational exposure limit values have been established.[1] In the absence of this data, it is prudent to handle the compound as potentially potent and to minimize all routes of exposure.
| Parameter | This compound | Notes |
| LD50 (Oral, Rat) | Data not available | The acute toxicity of the compound has not been determined. |
| Occupational Exposure Limit (OEL) | Not established | Handle with appropriate engineering controls and PPE to minimize exposure. |
Standard Operating Procedure (SOP) for Handling this compound
This SOP outlines the essential steps for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
The compound is typically shipped at room temperature and is stable for the duration of shipping.[2][3]
-
For long-term storage, keep the unopened vial at -20°C. The lyophilized powder is stable for at least 3 years under these conditions.[4]
2.2. Reconstitution and Aliquoting
-
Before opening, bring the vial to room temperature in a desiccator to prevent condensation.
-
Perform all manipulations in a chemical fume hood.
-
To prepare a stock solution, dissolve the compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this compound, with a solubility of approximately 7 mg/mL (17.65 mM).[5][6]
-
For a 10 mM stock solution, add the appropriate volume of DMSO to the vial. Ensure the powder is fully dissolved by gently vortexing. Mild sonication can be used if necessary.
-
Once the stock solution is prepared, aliquot it into smaller, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquoted stock solutions at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[7]
2.3. Use in Experiments
-
When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium.
-
The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity to the cells.[2]
2.4. Spill and Exposure Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Spill: Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and follow institutional procedures for chemical spills.
Experimental Protocol: In Vitro IRAK4 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against IRAK4 in a cell-free assay.
3.1. Materials
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a specific peptide or protein substrate for IRAK4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
3.2. Procedure
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of inhibitor concentrations.
-
Further dilute these intermediate DMSO stocks into the kinase buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be constant across all wells.
-
-
Assay Setup:
-
In each well of the assay plate, add the following components:
-
Kinase buffer
-
This compound at various concentrations (or DMSO as a vehicle control)
-
IRAK4 enzyme (at a predetermined optimal concentration)
-
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add a mixture of ATP and the substrate to each well to start the reaction. The concentration of ATP should be at or near its Km for IRAK4.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Read the luminescence or fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. This compound has a reported IC50 of 160 nM for IRAK4.[3][5][6][8]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
4.1. Solid Waste
-
Unused or expired neat compound should be disposed of as chemical waste according to institutional and local regulations.
-
Contaminated solid waste, such as empty vials, pipette tips, and gloves, should be collected in a designated, sealed hazardous waste container.
4.2. Liquid Waste
-
Aqueous solutions containing this compound should be collected as hazardous chemical waste. Do not pour down the drain.
-
DMSO solutions of the inhibitor should be collected in a separate, appropriately labeled hazardous waste container for halogen-free organic solvents.
4.3. Waste Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
Visualizations
5.1. IRAK Signaling Pathway
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. shellchemtech.com [shellchemtech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
